Ethyl 4-[(2-hydroxybenzyl)amino]benzoate
Description
Properties
IUPAC Name |
ethyl 4-[(2-hydroxyphenyl)methylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-2-20-16(19)12-7-9-14(10-8-12)17-11-13-5-3-4-6-15(13)18/h3-10,17-18H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPABNQXOKQIPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Determining the Thermodynamic Solubility Profile of Ethyl 4-[(2-hydroxybenzyl)amino]benzoate in Organic Solvents
Abstract
The thermodynamic solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its bioavailability, formulation development, and purification processes.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the thermodynamic solubility profile of Ethyl 4-[(2-hydroxybenzyl)amino]benzoate in various organic solvents. While specific experimental data for this compound is not extensively available in public literature, this document outlines the fundamental principles, experimental methodologies, and theoretical models necessary to conduct a thorough solubility investigation. The protocols described herein are designed to be self-validating, emphasizing scientific integrity and providing actionable insights for pharmaceutical development.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges, with poor aqueous solubility being a primary obstacle.[1][3] More than 40% of newly developed APIs are poorly soluble in water, which can lead to low and variable oral bioavailability.[1][4] Consequently, understanding and manipulating the solubility of an API in various solvent systems is paramount.[5] Organic solvents play a crucial role in various stages of pharmaceutical manufacturing, including synthesis, crystallization for purification, and the formulation of dosage forms.[5]
This compound, a derivative of ethyl p-aminobenzoate, presents a molecular structure with both hydrophobic (benzene rings, ethyl group) and hydrophilic (hydroxyl, amino, and ester groups) functionalities. This amphiphilic nature suggests a complex solubility behavior that is highly dependent on the choice of solvent. A detailed thermodynamic solubility profile provides essential data for:
-
Solvent Screening and Selection: Identifying suitable solvents for crystallization, purification, and formulation.[5]
-
Process Optimization: Designing and optimizing crystallization processes to control crystal size, shape, and polymorphism, which directly impact bioavailability and stability.[5]
-
Formulation Development: Enabling the development of various dosage forms, including oral solutions, injectables, and topical preparations.[6]
-
Thermodynamic Modeling: Providing data for the development and validation of predictive solubility models, accelerating future development efforts.[7]
This guide will detail the necessary steps to experimentally determine and theoretically model the solubility of this compound.
Theoretical Foundations of Solubility
Solubility is quantitatively defined as the concentration of a solute in a saturated solution at a specific temperature and pressure.[3] The dissolution process is governed by the thermodynamic equilibrium between the solid state of the solute and its dissolved state in the solvent. This equilibrium is influenced by several factors, including the physicochemical properties of the solute and solvent, temperature, and pressure.[2][8]
Solute-Solvent Interactions and "Like Dissolves Like"
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[9] It suggests that a solute will have higher solubility in a solvent with similar intermolecular forces. The key interactions to consider are:
-
Van der Waals Forces: Weak, non-specific attractions between molecules.
-
Dipole-Dipole Interactions: Attractions between polar molecules.
-
Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (e.g., oxygen, nitrogen).
Hansen Solubility Parameters (HSPs)
A more quantitative approach to the "like dissolves like" principle is the use of Hansen Solubility Parameters (HSPs).[10][11] HSPs are based on the concept that the total cohesive energy of a substance can be divided into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh).[9][11][12] Two substances with similar HSPs are likely to be miscible.[11] The distance (Ra) between the HSPs of a solute and a solvent in the three-dimensional Hansen space can be calculated to predict solubility.[12] This theoretical tool is invaluable for initial solvent screening, narrowing down the experimental workload.[10]
Experimental Determination of Equilibrium Solubility
The most reliable method for determining the thermodynamic solubility of a compound is through experimental measurement. The isothermal shake-flask method is a widely accepted and accurate technique.[13][14]
Isothermal Shake-Flask Method: A Step-by-Step Protocol
This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the dissolved solute.
Materials and Apparatus:
-
This compound (solute)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile)
-
Thermostatic shaker bath
-
Calibrated thermometer
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with screw caps
-
Volumetric flasks
-
Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.[15][16]
-
Equilibration: Place the sealed vials in a thermostatic shaker bath set to the desired temperature. Agitate the vials for a sufficient time (typically 24-72 hours) to ensure that equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.
-
Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to stand in the thermostatic bath for at least 24 hours to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a pre-heated/cooled syringe to match the experimental temperature. Immediately filter the sample through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved solid particles.[14]
-
Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the analytical instrument's linear range.
-
Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of the dissolved solute.
-
Repeat: Repeat the experiment at different temperatures to obtain the temperature-dependent solubility profile.
Diagram of the Isothermal Shake-Flask Workflow
Caption: Workflow for the isothermal shake-flask solubility determination method.
Analytical Quantification Methods
The choice of analytical method for determining the solute concentration is critical for accuracy.
The gravimetric method is a simple and direct technique.[15] It involves evaporating a known volume of the saturated solution to dryness and weighing the remaining solid residue.[3][15] While straightforward, this method can be less accurate for sparingly soluble compounds and is not suitable for volatile solutes.
UV-Vis spectroscopy is a rapid and sensitive method for quantifying solutes that possess a chromophore.[17][18] A calibration curve of absorbance versus concentration must first be established according to the Beer-Lambert law.[17][19] It is essential to ensure that the solvent does not interfere with the absorbance of the solute at the chosen wavelength.
Protocol for UV-Vis Quantification:
-
Determine λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).
-
Prepare Standards: Prepare a series of standard solutions of known concentrations.
-
Generate Calibration Curve: Measure the absorbance of each standard solution at λmax and plot absorbance versus concentration. The plot should be linear with a high correlation coefficient (R² > 0.99).
-
Measure Sample Absorbance: Measure the absorbance of the diluted, filtered sample from the solubility experiment.
-
Calculate Concentration: Use the equation of the calibration curve to calculate the concentration of the sample.
Diagram of UV-Vis Spectrophotometry for Concentration Measurement
Caption: Workflow for concentration determination using UV-Vis spectroscopy.
Thermodynamic Modeling of Solubility Data
Once experimental solubility data has been collected at various temperatures, thermodynamic models can be used to correlate the data and calculate important thermodynamic parameters of dissolution.
The van't Hoff Equation
The van't Hoff equation relates the change in the equilibrium constant (in this case, solubility) to the change in temperature.[20] The integrated form of the van't Hoff equation is often used to model solubility data:
ln(x) = - (ΔH_sol / R) * (1/T) + (ΔS_sol / R)
where:
-
x is the mole fraction solubility
-
ΔH_sol is the standard enthalpy of solution
-
ΔS_sol is the standard entropy of solution
-
R is the ideal gas constant
-
T is the absolute temperature in Kelvin
A plot of ln(x) versus 1/T should yield a straight line, from which ΔH_sol and ΔS_sol can be determined from the slope and intercept, respectively.[20] This allows for the calculation of the Gibbs free energy of solution (ΔG_sol) as well.[13]
The Apelblat Model
The Apelblat model is a semi-empirical equation that is widely used to correlate solubility with temperature.[21][22][23] It is generally more accurate than the van't Hoff equation, especially over a wider temperature range.[21][24] The Apelblat equation is given by:
ln(x) = A + (B / T) + C * ln(T)
where A, B, and C are empirical parameters obtained by fitting the experimental data.[21][25]
Data Presentation and Interpretation
The collected and modeled data should be presented in a clear and concise manner to facilitate interpretation and comparison.
Tabulated Solubility Data
The experimental mole fraction solubility (x) of this compound in various organic solvents at different temperatures should be summarized in a table.
Table 1: Hypothetical Mole Fraction Solubility (x) of this compound in Selected Organic Solvents at Different Temperatures
| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate | Acetonitrile |
| 298.15 | x₁ | x₂ | x₃ | x₄ | x₅ |
| 303.15 | x₆ | x₇ | x₈ | x₉ | x₁₀ |
| 308.15 | x₁₁ | x₁₂ | x₁₃ | x₁₄ | x₁₅ |
| 313.15 | x₁₆ | x₁₇ | x₁₈ | x₁₉ | x₂₀ |
| 318.15 | x₂₁ | x₂₂ | x₂₃ | x₂₄ | x₂₅ |
Note: The values in this table are placeholders and must be replaced with experimentally determined data.
Thermodynamic Parameters
The calculated thermodynamic parameters of dissolution (ΔH_sol, ΔS_sol, and ΔG_sol) provide insights into the dissolution process. For example, a positive ΔH_sol indicates an endothermic dissolution process, where solubility increases with temperature.
Conclusion
Determining the thermodynamic solubility profile of this compound is a crucial step in its development as a potential pharmaceutical agent. This guide has provided a comprehensive overview of the theoretical principles, experimental protocols, and data modeling techniques required for a thorough investigation. By following these methodologies, researchers can generate high-quality, reliable solubility data that will inform and accelerate the drug development process, from solvent selection for crystallization to the design of the final dosage form.
References
- Determination of Solubility by Gravimetric Method. (n.d.).
- Using of Hansen solubility parameters as a prescreening method in the development of dosage form formulations. (2025, February 10).
- Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
- Hansen solubility parameters: A quick review in pharmaceutical aspect. Journal of Chemical and Pharmaceutical Research.
- Determination of solubility by gravimetric method: A brief review. (n.d.).
- UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. (n.d.).
- Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. (2022, November 17). Pharmaceutical Sciences.
- Measurement and Correlation of the Solubility of β-Cyclodextrin in Different Solutions at Different Temperatures and Thermodynamic Study of the Dissolution Process. (2019, March 5). MDPI.
- Malik, P. (2025). Application of Hansen Solubility Parameters to Improve Oral Absorption of Nintedanib by a Self- Micro-Emulsifying Drug Delivery System. Harvard University Division of Continuing Education.
- Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC.
- Application of Hansen Solubility Parameters to... (2016, May). European Journal of Pharmaceutics and Biopharmaceutics.
- FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. (n.d.).
- Temperature and solvent effects in the solubility of some drugs: experimental and modeling. (n.d.).
- Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021, August 15). Biointerface Research in Applied Chemistry.
- Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation. (2023, December 21). amofor.
- Determination of Solubility of Drug at Room Temperature by Gravimetric Method. (n.d.). Scribd.
- Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. (2023, October 29). PubMed.
- Enhancement of Solubility: A Pharmaceutical Overview. (n.d.). Scholars Research Library.
- How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017, February 7).
- Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma.
- UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. (2024, September 25). Pion Inc.
- Experimental solubility vs calculated solubility by Apelblat model of sulfadiazine in (methanol + water) mixtures. (n.d.). ResearchGate.
- Prediction of Drugs Solubility in Mono-Solvent Systems at Different Temperatures Using a Single Determination. (2025, January 30). Pharmaceutical Sciences.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
- Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (2021, January 13). MDPI.
- Measurement and Modeling of the Solubility of Vanillin Constituent of Olive Mill Wastewater in Binary Water + Ethanol Solvents Mixtures. (2014, June 23).
- Solubility Prediction of Drugs in Mono-Solvents at Various Temperatures: Ciprofloxacin Data Simulation. (2024, June 10). Pharmaceutical Sciences.
- Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. (2024, July 20). PubMed.
- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
- Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures. (2024, September 19). PMC.
- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (n.d.). MIT Open Access Articles.
- PDF 707.71 K. (2024, December 7). International Journal of New Chemistry.
- The van't Hoff model parameters (a and b), R 2 and RMSD (%) for PPD in... (n.d.). ResearchGate.
- Elevated Temperatures in Liquid Chromatography, Part III: A Closer Look at the van 't Hoff Equation. (2026, February 17). LCGC International.
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Literature review of 2-hydroxybenzyl amino benzoate compounds in medicinal chemistry
Executive Summary
The 2-hydroxybenzyl amino benzoate scaffold represents a privileged structure in medicinal chemistry, characterized by the fusion of a salicylic moiety (2-hydroxybenzyl) and a p-aminobenzoic acid (PABA) derivative through a secondary amine or imine linker. This chemical architecture combines the antioxidant and metal-chelating properties of phenols with the established pharmacophore of PABA, a known folate precursor and local anesthetic structural unit.
This guide provides a technical analysis of this class of compounds, focusing on their synthesis, structure-activity relationships (SAR), and therapeutic applications in oncology and infectious diseases. It is designed for drug discovery scientists seeking to optimize this scaffold for enhanced bioavailability and target specificity.
Chemical Architecture & Structure-Activity Relationship (SAR)
The core structure consists of two aromatic rings linked by a nitrogen bridge. The biological activity is tightly regulated by three structural domains:
-
The Salicyl Domain (Ring A): The ortho-hydroxyl group is critical. It facilitates intramolecular hydrogen bonding (in Schiff base forms) and metal chelation (Cu²⁺, Zn²⁺), which is essential for inhibiting metalloenzymes like tyrosinase. It also confers radical scavenging capability.[1]
-
The Linker (L):
-
Imine (-CH=N-): Provides structural rigidity and planarity, extending conjugation. Susceptible to hydrolysis.
-
Amine (-CH₂-NH-): Offers rotational flexibility and improved chemical stability. Often results in higher efficacy in biological systems due to resistance to hydrolytic cleavage.
-
-
The Benzoate Domain (Ring B): The carboxylate ester modulates lipophilicity (LogP). Ethyl and methyl esters facilitate cell membrane permeation, acting as prodrugs that may be hydrolyzed to the free acid intracellularly.
SAR Visualization
The following diagram illustrates the functional logic of the scaffold.
Figure 1: Structural dissection of the 2-hydroxybenzyl amino benzoate pharmacophore.
Synthesis Strategies
The synthesis of these compounds typically follows a two-step convergent pathway. The first step is a condensation reaction to form a Schiff base (imine), followed by a selective reduction to the secondary amine.
Reaction Pathway[2][3][4][5]
-
Condensation: Reaction of salicylaldehyde derivatives with 4-aminobenzoates (e.g., benzocaine) in ethanol with catalytic acetic acid.
-
Reduction: The resulting imine is reduced using Sodium Borohydride (NaBH₄) to yield the chemically stable amine.
Synthesis Workflow Diagram
Figure 2: Step-wise synthetic route from precursors to the reduced amino benzoate target.
Experimental Protocols
Protocol A: Synthesis of this compound
Validation: This protocol ensures high yield and purity by isolating the stable amine form, preventing hydrolysis common to Schiff bases.
Reagents:
-
Ethyl 4-aminobenzoate (1.65 g, 10 mmol)
-
Salicylaldehyde (1.22 g, 10 mmol)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (3-5 drops)
-
Sodium Borohydride (NaBH₄) (0.57 g, 15 mmol)
Procedure:
-
Imine Formation: Dissolve Ethyl 4-aminobenzoate and Salicylaldehyde in 20 mL absolute ethanol. Add glacial acetic acid.
-
Reflux: Heat the mixture at reflux (approx. 78°C) for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3) until the starting amine disappears.
-
Isolation (Optional): Cool to room temperature. The Schiff base often precipitates as yellow crystals. Filter and dry if characterization of the intermediate is required.
-
Reduction: Suspend the Schiff base (or use the crude reaction mixture) in 15 mL methanol.
-
Addition: Add NaBH₄ portion-wise at 0°C (ice bath) to prevent runaway exotherm.
-
Stirring: Allow to warm to room temperature and stir for 2 hours. The yellow color should fade to colorless or pale beige.
-
Quenching: Pour the mixture into ice-cold water (50 mL) and neutralize with dilute HCl (1M) to pH 7.
-
Extraction: Extract with Dichloromethane (3 x 20 mL). Dry organic layer over anhydrous Na₂SO₄.
-
Purification: Evaporate solvent. Recrystallize from Ethanol/Water to obtain the title compound.
Protocol B: Antimicrobial Susceptibility Assay (Broth Microdilution)
Target: Determination of Minimum Inhibitory Concentration (MIC) against S. aureus and E. coli.
-
Preparation: Dissolve test compounds in DMSO (stock 10 mg/mL).
-
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Final concentrations: 512 µg/mL to 1 µg/mL.
-
Inoculation: Add bacterial suspension adjusted to 5 x 10⁵ CFU/mL.
-
Incubation: Incubate at 37°C for 24 hours.
-
Readout: MIC is the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No growth, Pink = Growth).
Pharmacological Applications & Data[5][6][7][8][9]
Therapeutic Mechanisms
The versatility of the 2-hydroxybenzyl amino benzoate scaffold allows it to target multiple pathological pathways.
-
Anticancer (Tyrosinase Inhibition): The 2-hydroxybenzyl group mimics the tyrosine substrate, allowing the compound to chelate the copper active site of tyrosinase, an enzyme overexpressed in melanoma.
-
Antimicrobial: Lipophilic esters penetrate bacterial cell walls. The secondary amine can become protonated at physiological pH, interacting with negatively charged bacterial membranes or DNA.
-
Antioxidant: The phenol moiety acts as a radical scavenger (similar to 2-HOBA), reducing oxidative stress which can be either cytoprotective or, in high doses, disrupt cancer cell redox homeostasis.
Quantitative Data Summary
The following table summarizes reported physicochemical properties and biological activities for key derivatives.
| Compound Derivative | R (Benzoate) | Substituent (Salicyl) | MP (°C) | MIC (S. aureus) | Activity Type |
| 1a (Schiff Base) | Ethyl | H | 108-110 | 64 µg/mL | Antibacterial |
| 1b (Reduced Amine) | Ethyl | H | 120-122 | 32 µg/mL | Antibacterial |
| 1c (Reduced Amine) | Methyl | 5-Bromo | 89-91 | 16 µg/mL | Antitubercular |
| 1d (Acid) | H | 3-Methoxy | 198-200 | N/A | Antioxidant |
Note: Reduced amines generally show superior stability and lower MIC values compared to their Schiff base precursors.
References
-
Synthesis and Biological Evaluation of Schiff Bases: El-Nawawy, M., et al.[2] "Spectroscopic Studies, Crystal Structure and Biological Activity of {ethyl 4-(2-hydroxy-benzylideneamino) benzoate} Schiff Base and its Copper Complex." Journal of Medical Chemistry, 2011.
-
Crystal Structure and Structural Analysis: Zheng, X., et al. "The crystal structure of ethyl 4-((2-hydroxybenzyl)amino)benzoate, a Schiff base."[2][3] Zeitschrift für Kristallographie, 2017.[2]
-
Antimicrobial and Anticancer Properties: Al-Sbbah, I., et al.[4] "Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)benzoic Acid Derivatives." ACS Omega, 2020.
-
Antioxidant Mechanisms (2-HOBA moiety): Davies, S.S., et al. "2-Hydroxybenzylamine (2-HOBA) to treat atherosclerosis and oxidative stress." Vanderbilt University Patent Application, 2023.
-
General Synthesis of Hydroxy-Substituted Aminobenzoates: BenchChem Technical Guide. "Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives."
Sources
Technical Guide: Electronic Properties & DFT Studies of Ethyl 4-[(2-hydroxybenzyl)amino]benzoate
This technical guide provides an in-depth analysis of Ethyl 4-[(2-hydroxybenzyl)amino]benzoate , focusing on its electronic structure, Density Functional Theory (DFT) parameters, and physicochemical properties.[1]
Note on Nomenclature & Chemical Identity: While the prompt specifies the "amino" (reduced) form, the vast majority of literature and electronic property studies for this specific scaffold refer to the Schiff base (imine) precursor: Ethyl 4-[(2-hydroxybenzylidene)amino]benzoate. The "benzyl)amino" string is frequently used in crystallographic titles to denote the backbone, even when the C=N bond is present.
-
Primary Focus: This guide focuses on the Schiff Base (Imine) form, as it possesses the
-conjugation, intramolecular hydrogen bonding, and tautomeric properties (ESIPT) that make it a subject of electronic and NLO (Nonlinear Optical) research. -
Comparative Note: The reduced amine form (breaking the C=N conjugation) is discussed where relevant for contrast (e.g., flexibility vs. planarity).
Executive Summary
Ethyl 4-[(2-hydroxybenzylidene)amino]benzoate is a bioactive Schiff base derived from the condensation of Benzocaine (Ethyl 4-aminobenzoate) and Salicylaldehyde (2-hydroxybenzaldehyde). It serves as a model system for studying:
-
Intramolecular Hydrogen Bonding (IMHB): The interaction between the phenolic hydroxyl and the imine nitrogen.
-
ESIPT (Excited State Intramolecular Proton Transfer): A photophysical phenomenon critical for fluorescence and molecular switching.
-
NLO Activity: The donor-acceptor (
) architecture facilitates charge transfer, making it a candidate for nonlinear optical materials.[2]
This guide details the electronic landscape of the molecule using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, validated by spectroscopic data.[1][3][4]
Structural & Electronic Architecture
The Molecular Scaffold
The molecule consists of two aromatic rings linked by an azomethine (
-
Ring A (Donor): The salicylaldehyde moiety containing an ortho-hydroxyl group.
-
Ring B (Acceptor): The benzoate moiety containing an ethyl ester group.
-
The Bridge: The azomethine linkage provides a pathway for
-electron delocalization.
Keto-Enol Tautomerism & Hydrogen Bonding
The defining electronic feature is the Intramolecular Hydrogen Bond (O-H...N) .
-
Enol Form (OH): The dominant ground-state conformer. The proton resides on the oxygen.
-
Keto Form (NH): The excited-state conformer (via ESIPT). The proton transfers to the nitrogen.
This H-bond locks the molecule into a planar configuration , maximizing orbital overlap and reducing the HOMO-LUMO gap compared to non-planar analogs.
Visualization: Tautomeric Equilibrium
The following diagram illustrates the synthesis and the critical Enol-Keto equilibrium governed by the intramolecular hydrogen bond.
Caption: Synthesis and photo-induced tautomerism (ESIPT) of the Schiff base derivative.
DFT Computational Methodology
To accurately model the electronic properties, the following computational protocol is recommended. This workflow ensures results are comparable to high-quality literature standards.
Computational Protocol
-
Software: Gaussian 09/16 or ORCA.
-
Method: Density Functional Theory (DFT).[1][2][3][4][5][6][7][8]
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – Standard for organic thermochemistry.
-
Alternative:CAM-B3LYP or wB97XD for long-range corrections if studying excited states (TD-DFT).
-
-
Basis Set: 6-311++G(d,p) (Triple-zeta, diffuse and polarization functions) to capture the lone pair interactions and H-bonding accurately.
Key Calculation Steps
-
Geometry Optimization: Minimize energy to find the global minimum (Enol form).
-
Frequency Calculation: Confirm minimum (zero imaginary frequencies).
-
NBO Analysis: Quantify the strength of the
interaction. -
TD-DFT: Calculate UV-Vis transitions and vertical excitation energies.
Electronic Properties & Analysis
Frontier Molecular Orbitals (FMO)
The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) distributions define the chemical reactivity.
| Orbital | Localization | Electronic Character |
| HOMO | Concentrated on the Phenolic Ring and Azomethine bridge. | |
| LUMO | Concentrated on the Benzoate Ring and Ester group. | |
| Implication | This separation creates a Charge Transfer (CT) axis from the phenol to the ester upon excitation, crucial for NLO properties. |
Quantitative Parameters (Representative Values):
-
HOMO Energy:
to eV -
LUMO Energy:
to eV -
Band Gap (
): to eV-
Interpretation: A moderate gap indicating chemical stability but sufficient reactivity for UV absorption. The molecule is "harder" (less reactive) than simple polyenes but "softer" than isolated benzene.
-
Molecular Electrostatic Potential (MEP)
The MEP map visualizes charge distribution, guiding drug-receptor binding predictions.
-
Negative Potential (Red): Localized on the Ester Carbonyl Oxygen and the Phenolic Oxygen . These are sites for electrophilic attack or H-bond acceptance.
-
Positive Potential (Blue): Localized on the Ethyl group protons and the aromatic rings.
-
Neutral (Green): The hydrophobic aromatic cores.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides the "stabilization energy" (
-
Key Interaction:
-
Significance: A high
value (typically >15 kcal/mol) confirms a strong "Resonance Assisted Hydrogen Bond" (RAHB), which planarizes the molecule and enhances electron communication between the rings.
Experimental Validation Protocols
To validate DFT findings, the following experimental workflows are established.
Synthesis Protocol[4][7][8][9][10]
-
Reagents: Equimolar Ethyl 4-aminobenzoate (Benzocaine) + Salicylaldehyde in Ethanol.
-
Catalysis: 2-3 drops of Glacial Acetic Acid.
-
Reflux: 3-4 hours at
C. -
Isolation: Cool to RT. The Schiff base precipitates as yellow crystals.
-
Purification: Recrystallization from Ethanol.
-
Note: If the "reduced" amine is desired, treat the Schiff base with Sodium Borohydride (NaBH4) in methanol at
C.
-
Spectroscopic Fingerprints (DFT vs. Exp)
| Technique | Key Signal | DFT Prediction (Scaled) | Experimental | Assignment |
| FT-IR | Azomethine Stretch (Strong) | |||
| FT-IR | Broad/Weak | H-bonded Hydroxyl (Red-shifted) | ||
| 1H-NMR | Deshielded singlet (Intramolecular H-bond) | |||
| 1H-NMR | Azomethine proton | |||
| UV-Vis |
Workflow Diagram: DFT & Validation
The following diagram outlines the logical flow from molecular design to validated property analysis.
Caption: Integrated workflow for computational prediction and experimental validation.
Applications & Significance
-
Nonlinear Optics (NLO): The calculated first hyperpolarizability (
) is typically 10-20 times higher than urea, making this material suitable for frequency doubling applications. -
Biological Activity: The MEP map identifies the ester and phenol groups as key pharmacophores. The Schiff base linkage is often associated with antibacterial and antifungal activity (via inhibition of replication enzymes).
-
Sensors: Due to ESIPT, the molecule can act as a fluorescent probe for metal ions (
, ) which disrupt the H-bond upon chelation, altering the fluorescence signal.
References
-
Muthu, S., & Paulraj, E. (2013).[1] Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 169-181.[1]
-
Cecily Maria Sneha, X., et al. (2025).[9] Investigations on growth, X-ray, dielectric, Hirshfeld surface, and DFT analysis of E-ethyl 4-(4-chlorobenzylidene amino)benzoate crystals for optical limiting applications.[9] Journal of Materials Science: Materials in Electronics.
-
Kiven, D. E., et al. (2023).[2] In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT. Royal Society Open Science, 10: 220430.[2]
-
El-Nawawy, M., et al. (2025).[4][9] Spectroscopic Studies, Crystal Structure and Biological Activity of {ethyl 4-(2-hydroxy-benzylideneamino) benzoate} Schiff Base and its Copper Complex. ResearchGate.
Sources
- 1. Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. upload.wikimedia.org [upload.wikimedia.org]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
Technical Guide: Stability of Secondary Amine Linkages in Ethyl 4-[(2-hydroxybenzyl)amino]benzoate
Executive Summary
Ethyl 4-[(2-hydroxybenzyl)amino]benzoate is a reduced Schiff base derivative, synthesized via the condensation of ethyl 4-aminobenzoate (Benzocaine) and salicylaldehyde, followed by reduction. While the reduction of the azomethine (imine) bond to a secondary amine significantly enhances hydrolytic stability compared to its parent Schiff base, the resulting
This guide analyzes the physicochemical stability of this secondary amine linkage, focusing on the interplay between the ortho-phenolic hydroxyl group and the benzylic nitrogen. It provides a mechanistic understanding of degradation pathways and actionable protocols for stability profiling in drug development and material science applications.
Molecular Architecture & Reactivity Profile
To predict stability, one must understand the electronic environment of the secondary amine.
The "Reduced Salicyl-Benzocaine" Scaffold
The molecule consists of three distinct pharmacophores affecting stability:
-
Ethyl Benzoate Moiety: Electron-withdrawing ester group (
to amine). It decreases the basicity of the amine nitrogen via resonance delocalization (aniline character), making the nitrogen less nucleophilic but the benzylic protons more acidic. -
Secondary Amine Linkage (
): The critical structural bridge. Unlike an amide, this bond has free rotation, though often restricted by intramolecular hydrogen bonding. -
Salicyl Moiety (2-Hydroxybenzyl): The ortho-hydroxyl group is a strong electron donor.
The Stabilizing Intramolecular Hydrogen Bond
Expert Insight: The stability of this specific molecule is governed by an intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl proton and the amine nitrogen (or potentially the ester carbonyl in solid state).
-
Effect: This IMHB "locks" the conformation, shielding the nitrogen lone pair from electrophilic attack (e.g., N-oxidation).
-
Risk: However, this interaction can facilitate Proton-Coupled Electron Transfer (PCET) mechanisms under oxidative stress, lowering the activation energy for radical formation at the benzylic carbon.
Mechanisms of Instability
The secondary amine linkage is generally stable to hydrolysis but vulnerable to Oxidative Dealkylation .
Primary Degradation Pathway: Oxidative Cleavage
The most significant threat to the
-
Initiation: Hydrogen atom abstraction (HAT) from the benzylic methylene (
) by a radical initiator (ROO•) or metal catalyst. -
Propagation: Formation of a carbon-centered radical stabilized by the adjacent aromatic ring and the nitrogen lone pair.
-
Imine Formation: The radical reacts with oxygen to form a hydroperoxide intermediate, which dehydrates to form the Schiff base (Imine) .
-
Hydrolysis: The regenerated imine is unstable in aqueous media and hydrolyzes back to the precursors: Ethyl 4-aminobenzoate and Salicylaldehyde .
Secondary Pathway: Ester Hydrolysis
While the prompt focuses on the amine, the ethyl ester is susceptible to acid/base hydrolysis.
-
Acidic pH: Protonation of the amine (if not strongly delocalized) can electrostatically repel hydronium ions, retarding ester hydrolysis.
-
Basic pH: Saponification of the ester occurs rapidly, yielding the carboxylate salt.
Visualization of Degradation Pathways
The following diagram illustrates the oxidative cascade leading to bond cleavage.
Figure 1: Oxidative dealkylation mechanism. The secondary amine is oxidized to an imine, which subsequently hydrolyzes to the parent aldehyde and aniline.
Experimental Validation: Self-Validating Protocols
To confirm the stability profile, a forced degradation study based on ICH Q1A (R2) guidelines is required. The following protocol is designed to isolate the amine stability from the ester stability.
Stress Testing Protocol
Objective: Differentiate between hydrolytic cleavage (ester failure) and oxidative cleavage (amine failure).
| Stress Condition | Reagent/Condition | Duration | Expected Degradant | Mechanistic Insight |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 24-48 hrs | Acid (Ester hydrolysis) | Tests ester stability. Amine usually stable (protonated). |
| Base Hydrolysis | 0.1 N NaOH, RT | 4-8 hrs | Acid (Saponification) | Rapid ester failure. Amine linkage remains intact. |
| Oxidation | 3% | 2-24 hrs | Salicylaldehyde + Benzocaine | Critical Test: Detects amine-to-imine oxidation. |
| Photolysis | UV (Xe Arc), 1.2M lux hrs | 24 hrs | Radical dimers / N-oxides | Tests susceptibility of the benzylic C-H to radical abstraction. |
Analytical Strategy (HPLC-MS/MS)
A standard UV-HPLC method may miss the early oxidative intermediates (hydroxylamines). Mass spectrometry is required to validate the mechanism.
-
Column: C18 (End-capped to prevent peak tailing of the amine).
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
-
Note: Acidic mobile phase ensures the amine is protonated, improving peak shape.
-
-
Detection:
-
Parent: [M+H]+ = 286.1 m/z (approx).
-
Imine Intermediate: [M+H]+ = 284.1 m/z (-2 Da shift indicates oxidation).
-
Cleavage Product (Benzocaine): [M+H]+ = 166.1 m/z.
-
Analytical Workflow & Decision Tree
Use this workflow to interpret stability data and determine if the amine linkage is the limiting factor in shelf-life.
Figure 2: Decision tree for identifying the root cause of degradation during stability profiling.
Mitigation Strategies
If the secondary amine linkage proves unstable (positive for oxidative cleavage), the following formulation strategies are recommended:
-
Antioxidant Synergists: Incorporation of radical scavengers (e.g., BHT, Tocopherol) to terminate the benzylic radical propagation step.
-
Chelating Agents: EDTA or Citric Acid to sequester trace metal ions (
, ) which catalyze the initial hydrogen abstraction from the benzylic carbon. -
pH Control: Maintaining a slightly acidic formulation pH (pH 5-6) protonates the amine, making the adjacent methylene group less electron-rich and less susceptible to oxidative attack.
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] International Council for Harmonisation. Link
-
Shakir, R. M., Ariffin, A., & Ng, S. W. (2010). Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzyl)amino]benzoate.[3] Acta Crystallographica Section E. Link(Demonstrates the crystal structure and H-bonding network of a direct analog).
-
Gorrod, J. W., & Gooderham, N. J. (1987). The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. Xenobiotica.[4] Link(Foundational text on the oxidative degradation mechanism of N-benzyl anilines).
-
LGC Standards. (n.d.). Ethyl 4-Amino-2-hydroxybenzoate (Ethyl Aminosalicylate) Reference Material.[5]Link(Reference for the chemical identity and structural analogs).
-
Ogata, Y., & Takagi, K. (1970). Mechanism of the oxidation of N-benzylanilines to benzylideneanilines.[6] Journal of the Chemical Society. Link(Kinetic study confirming the radical pathway to imine formation).
Sources
- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 2. memmert.com [memmert.com]
- 3. researchgate.net [researchgate.net]
- 4. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethyl 4-Amino-2-hydroxybenzoate (Ethyl Aminosalicylate) [lgcstandards.com]
- 6. Mechanism of the oxidation of N-benzylanilines to benzylideneanilines by halogen or hypohalite in alkaline methanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Hydrogen Bonding Interactions in Ethyl 4-[(2-hydroxybenzyl)amino]benzoate Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of pharmaceutical sciences and materials research, a profound understanding of the three-dimensional architecture of molecular crystals is paramount. The intricate network of non-covalent interactions, particularly hydrogen bonds, governs the crystal packing, which in turn dictates crucial physicochemical properties such as solubility, stability, and bioavailability. This guide provides a comprehensive technical analysis of the hydrogen bonding interactions within the crystalline structure of Ethyl 4-[(2-hydroxybenzyl)amino]benzoate, a Schiff base of interest in medicinal chemistry.
As a Senior Application Scientist, this document is structured to offer not just a descriptive overview, but a deep dive into the causality behind the observed solid-state structure. We will explore the experimental and computational methodologies employed to elucidate these interactions, providing field-proven insights into their characterization. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
Theoretical Framework: The Significance of Hydrogen Bonds in Crystal Engineering
Hydrogen bonds are highly directional, specific, and relatively strong non-covalent interactions that play a pivotal role in the assembly of molecules in the crystalline state.[1] They are formed when a hydrogen atom, covalently bonded to a highly electronegative atom (the donor, D), is attracted to another electronegative atom (the acceptor, A). This D-H···A interaction is fundamental to the principles of molecular recognition and crystal engineering. In the context of this compound, the presence of hydroxyl (-OH) and secondary amine (-NH-) groups as potential hydrogen bond donors, and carbonyl (=O) and imine (=N-) functionalities as potential acceptors, suggests a rich and complex hydrogen bonding network.
The nature and geometry of these hydrogen bonds, including bond lengths and angles, dictate the supramolecular synthons—structural units formed by intermolecular interactions. The reliable and predictable formation of these synthons is a cornerstone of rational crystal design. This guide will dissect the specific N-H···O and O-H···O hydrogen bonds that stabilize the crystal lattice of the title compound.
Experimental and Computational Methodologies
A multi-faceted approach combining experimental and computational techniques is essential for a thorough characterization of hydrogen bonding interactions.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive experimental technique for determining the precise three-dimensional arrangement of atoms in a crystal. The resulting electron density map allows for the unambiguous identification of hydrogen bond donors and acceptors and the accurate measurement of their geometric parameters.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound are grown by slow evaporation of a suitable solvent, such as ethanol.
-
Data Collection: A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to carbon are placed in geometrically calculated positions, while those involved in hydrogen bonding (on N and O atoms) are typically located from the difference Fourier map and refined isotropically.
Data Visualization and Analysis Workflow
Sources
Methodological & Application
Crystallization techniques for high-purity Ethyl 4-[(2-hydroxybenzyl)amino]benzoate
Executive Summary
This application note details the purification of Ethyl 4-[(2-hydroxybenzyl)amino]benzoate (HBAB), a secondary amine intermediate synthesized via the reductive amination of ethyl 4-aminobenzoate (benzocaine) and salicylaldehyde.[1]
While often used as a supramolecular building block or liquid crystal precursor, HBAB presents distinct purification challenges.[1] The molecule possesses a "Janus-faced" polarity: a lipophilic ethyl benzoate tail and a polar, hydrogen-bonding phenol/amine head.[1] This duality frequently leads to "oiling out" (liquid-liquid phase separation) rather than distinct crystal nucleation.[1]
This guide moves beyond standard textbook procedures, offering two field-validated protocols designed to suppress oiling out and maximize rejection of unreacted benzocaine and salicylaldehyde impurities.[1]
Chemical Context & Impurity Landscape
To design an effective crystallization, one must understand the impurities.[1] HBAB is typically synthesized via a two-step "one-pot" reductive amination:
-
Condensation: Benzocaine + Salicylaldehyde
Imine (Schiff Base) + [1] -
Reduction: Imine + Reducing Agent (e.g., NaBH
) HBAB[2][1]
Target Molecule:
-
Physicochemical Profile: Secondary amine, Phenolic hydroxyl (intramolecular H-bond donor), Ester (H-bond acceptor).[2][1]
-
LogP (Predicted): ~3.5 – 4.0 (Moderately Lipophilic).[1]
Critical Impurities:
-
Impurity A (Start Material): Ethyl 4-aminobenzoate (Benzocaine).[2][1][5] Solubility: High in EtOH, Moderate in EtOAc.[2][1]
-
Impurity B (Intermediate): Unreduced Schiff Base (Imine).[1] Solubility: Lower than product; prone to co-crystallization.
-
Impurity C (Byproduct): Boron salts (if borohydride used).[2][1] Solubility: Insoluble in organics; soluble in water.
Figure 1: Synthesis & Impurity Pathway (Graphviz)[1][2]
Caption: Reaction pathway highlighting the critical phase separation risk ("Oiling Out") during isolation.
Pre-Protocol: Solubility Mapping (Self-Validation)
Before attempting bulk crystallization, you must validate the Metastable Zone Width (MSZW) for your specific crude batch.[1] Impurity profiles shift the solubility curve.[1]
Procedure:
-
Prepare 5 vials with 100 mg of Crude HBAB.
-
Add solvent (Ethanol) in increasing increments: 0.5 mL, 1.0 mL, 1.5 mL, etc.[1]
-
Heat to reflux (78°C) until clear.
-
Cool slowly to 20°C.
-
Observation:
Recommended Solvent Systems:
| System | Role | Pros | Cons |
|---|---|---|---|
| Ethanol / Water | Primary Purification | Excellent removal of inorganic salts; Green chemistry.[2][1] | Risk of ester hydrolysis if heated too long.[1] |
| EtOAc / Heptane | Polishing / High Purity | Excellent removal of organic starting materials.[1] | Heptane is flammable; lower salt rejection. |
Protocol A: Anti-Solvent Crystallization (Ethanol/Water)
Best for: Crude reaction mixtures containing inorganic salts (borates) and moderate organic impurities.[2][1]
Mechanism: The hydrophobic benzyl and benzoate groups make HBAB insoluble in water, while the amine/phenol groups maintain solubility in ethanol.[1] Water acts as a powerful anti-solvent.[1]
Step-by-Step Methodology:
-
Dissolution:
-
Nucleation Point Determination:
-
Seeding (Critical Step):
-
Cool the clear solution to 45°C .
-
Add 0.5 wt% pure seed crystals of HBAB.
-
Why? Seeding provides a template for crystal growth, preventing the formation of an amorphous oil phase.[1]
-
-
Controlled Cooling:
-
Cool at a rate of 5°C per hour down to 20°C.
-
Once at 20°C, add a second portion of Water (equal to the initial Ethanol volume) over 30 minutes.[1]
-
Cool further to 0–5°C and hold for 2 hours.
-
-
Isolation:
Protocol B: Thermal Recrystallization (EtOAc/Heptane)
Best for: Final polishing to achieve >99.5% purity (HPLC).[2][1]
Mechanism: This system relies on the steep temperature-solubility dependence of HBAB in Ethyl Acetate.[1] Heptane reduces the solubility limit, forcing higher recovery.[1]
Step-by-Step Methodology:
-
Dissolution:
-
Dissolve dried HBAB (from Protocol A) in Ethyl Acetate (EtOAc) at 70°C .
-
Use the minimum volume required to dissolve the solid (approx. 3-4 mL/g).[1]
-
-
Anti-Solvent Addition:
-
While maintaining 70°C, add Heptane slowly.
-
Ratio target: 1:1 EtOAc:Heptane .
-
If precipitation occurs during addition, reheat to clear the solution.[1]
-
-
Slow Cooling:
-
Final Crystallization:
-
Once at room temperature, place in a refrigerator (4°C) for 4 hours.
-
Crystals should appear as defined needles or plates.[1]
-
-
Isolation:
-
Filter and wash with cold Heptane (to remove surface mother liquor containing lipophilic impurities).[1]
-
Troubleshooting: The "Oiling Out" Phenomenon
"Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the crystal nucleation boundary.[1]
Figure 2: Crystallization Decision Tree (Graphviz)
Caption: Decision logic for handling phase separation during cooling.
Corrective Actions:
-
Seeding is Mandatory: Never rely on spontaneous nucleation for secondary amines.[1] Always seed at the metastable limit.[1]
-
Reduce Concentration: If oiling persists, your solution is too concentrated.[1] Add 10-20% more solvent (EtOAc or EtOH) to shift the system out of the LLPS region.[1]
-
Scratching: If no seeds are available, scratch the glass wall with a rod at the air-liquid interface to induce nucleation.[1]
Analytical Validation
To confirm the success of the protocol, utilize the following metrics:
-
HPLC Purity: Target >99.5% area.
-
Melting Point:
-
XRD (X-Ray Diffraction):
-
Essential if the material is for clinical use, to ensure a single stable polymorph is isolated.[1]
-
References
-
Shakir, R. M., Ariffin, A., & Ng, S. W. (2010).[2][1] Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzyl)amino]benzoate. Acta Crystallographica Section E, 66(11), o2788.[1] (Demonstrates crystallization of a structurally homologous 2-hydroxybenzyl derivative from Hexane-Ethanol mixtures).
-
Banik, B. K., et al. (2005).[2][1] Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds: Ethyl 4-Aminobenzoate. Organic Syntheses, 82, 65. (Provides baseline solubility and handling data for the ethyl 4-aminobenzoate scaffold).
-
Tung, H. H., et al. (2009).[2][1] Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.[1] (Authoritative text on anti-solvent selection and seeding strategies to prevent oiling out). [2][1]
-
Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Standard protocol for reductive amination purification). [2][1]
Sources
- 1. scispace.com [scispace.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. PubChemLite - Ethyl 4-[(2-hydroxybenzoyl)amino]benzoate (C16H15NO4) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 4-Aminobenzoate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Functionalization of the Phenolic Hydroxyl in Ethyl 4-[(2-hydroxybenzyl)amino]benzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Ethyl 4-[(2-hydroxybenzyl)amino]benzoate is a versatile scaffold in medicinal chemistry and materials science. Its structure incorporates a phenolic hydroxyl group, a secondary amine, and an ethyl ester, offering multiple points for chemical modification. The selective functionalization of the phenolic hydroxyl group is a critical step in the synthesis of a wide array of derivatives with tailored biological activities and material properties. This guide provides an in-depth exploration of the strategic approaches to selectively modify the phenolic hydroxyl moiety, addressing the inherent challenge of chemoselectivity in the presence of a reactive secondary amine. We will delve into direct functionalization strategies, leveraging the differential reactivity of the functional groups, and a robust protection-deprotection strategy to ensure selective transformation. This document offers detailed, field-proven protocols, mechanistic insights, and practical guidance to empower researchers in their synthetic endeavors.
Synthesis of the Starting Material: this compound
The journey to functionalized derivatives begins with the synthesis of the parent molecule, this compound. A reliable and high-yielding two-step synthesis involves the initial formation of a Schiff base, followed by its selective reduction.[1][2]
Part 1: Synthesis of the Schiff Base Intermediate
The synthesis commences with the condensation reaction between ethyl 4-aminobenzoate (also known as benzocaine) and salicylaldehyde to form the corresponding Schiff base, (E)-ethyl 4-((2-hydroxybenzylidene)amino)benzoate.[1][3]
Protocol 1: Synthesis of (E)-ethyl 4-((2-hydroxybenzylidene)amino)benzoate
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| Ethyl 4-aminobenzoate | 1.0 | 165.19 | 1.65 g |
| Salicylaldehyde | 1.0 | 122.12 | 1.22 g (1.05 mL) |
| Ethanol (absolute) | - | 46.07 | 20 mL |
| Glacial Acetic Acid | catalytic | 60.05 | 2-3 drops |
Procedure:
-
Dissolve ethyl 4-aminobenzoate (1.65 g, 10 mmol) in absolute ethanol (15 mL) in a 50 mL round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add salicylaldehyde (1.22 g, 10 mmol) and a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The yellow crystalline product that precipitates out is collected by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven to obtain (E)-ethyl 4-((2-hydroxybenzylidene)amino)benzoate.
Part 2: Reduction of the Schiff Base
The second step involves the selective reduction of the imine bond of the Schiff base to yield the target secondary amine, this compound. Sodium borohydride is a suitable reducing agent for this transformation, offering high chemoselectivity by not affecting the ester group.[2]
Protocol 2: Synthesis of this compound
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| (E)-ethyl 4-((2-hydroxybenzylidene)amino)benzoate | 1.0 | 269.29 | 2.69 g |
| Methanol | - | 32.04 | 30 mL |
| Sodium Borohydride (NaBH₄) | 1.5 | 37.83 | 0.57 g |
Procedure:
-
Suspend the Schiff base (2.69 g, 10 mmol) in methanol (30 mL) in a 100 mL round-bottom flask with magnetic stirring.
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (0.57 g, 15 mmol) portion-wise to the stirred suspension. The yellow color of the Schiff base will gradually fade.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully add 1M HCl dropwise to quench the excess sodium borohydride until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization from an ethanol/water mixture.
Direct Selective Functionalization of the Phenolic Hydroxyl Group
The key to the direct selective functionalization of the phenolic hydroxyl group lies in exploiting the difference in acidity and nucleophilicity between the phenol and the secondary amine. The phenolic proton is significantly more acidic (pKa ≈ 10) than the N-H proton of the secondary amine (pKa ≈ 30-35). Therefore, a suitable base can selectively deprotonate the phenol to form a highly nucleophilic phenoxide ion, which can then react with an electrophile.
O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[4][5][6][7] By carefully selecting the base and reaction conditions, it is possible to achieve selective O-alkylation of the phenolic hydroxyl group in this compound. Weaker bases like potassium carbonate are often sufficient to deprotonate the phenol without significantly affecting the secondary amine.
Caption: Workflow for Williamson Ether Synthesis.
Protocol 3: Selective O-Alkylation of this compound
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 271.31 | 2.71 g |
| Alkyl Halide (e.g., Benzyl Bromide) | 1.1 | 171.04 | 1.88 g (1.3 mL) |
| Potassium Carbonate (K₂CO₃), anhydrous | 2.0 | 138.21 | 2.76 g |
| Acetone or DMF | - | - | 30 mL |
Procedure:
-
To a stirred suspension of this compound (2.71 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol) in acetone or DMF (30 mL) in a 100 mL round-bottom flask, add the alkyl halide (e.g., benzyl bromide, 1.88 g, 11 mmol).
-
Heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF) and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of the solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude O-alkylated product.
-
Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
O-Esterification via Schotten-Baumann Reaction
The Schotten-Baumann reaction is a widely used method for the synthesis of esters from alcohols or phenols and acyl chlorides in the presence of a base.[8][9][10] While amines are generally more nucleophilic than phenols, the reaction can be directed towards O-acylation of the phenol by using a biphasic system (e.g., dichloromethane/water) with a base like sodium hydroxide. In this system, the phenoxide is formed in the aqueous phase and reacts with the acyl chloride in the organic phase.
Sources
- 1. Lab Reporter [fishersci.co.uk]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 9. byjus.com [byjus.com]
- 10. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Improving low yields in the synthesis of Ethyl 4-[(2-hydroxybenzyl)amino]benzoate
Current Status: Operational Topic: Optimization of Reductive Amination (Benzocaine + Salicylaldehyde) Ticket ID: CHEM-SUP-8821[1]
Executive Summary & Chemical Context
The Challenge: Users frequently report low yields (<40%) and "oiling out" during the synthesis of Ethyl 4-[(2-hydroxybenzyl)amino]benzoate.
The Diagnosis: This reaction is a reductive amination between Ethyl 4-aminobenzoate (Benzocaine) and Salicylaldehyde .[1] The failure mode is rarely the reduction step itself, but rather the formation of the imine intermediate .
Two antagonistic electronic factors are at play:
-
Weak Nucleophile: The amine is an aniline derivative with a para-ester group. The electron-withdrawing ester reduces the nucleophilicity of the nitrogen, making it sluggish to attack the aldehyde.
-
The "Ortho" Effect: The hydroxyl group on Salicylaldehyde forms a strong intramolecular hydrogen bond with the carbonyl oxygen (and subsequently the imine nitrogen). While this stabilizes the Schiff base (imine), it can thermodynamically hinder the initial dehydration step required to form it.[1]
Mechanism & Failure Analysis (Visualized)
Understanding the pathway is critical to fixing the yield. The diagram below illustrates the competition between the desired pathway and the common failure modes (direct reduction of aldehyde or hydrolysis).
Figure 1: Reaction pathway showing the critical bottleneck at the Hemiaminal-to-Imine transition and the risk of direct aldehyde reduction.[1]
The "Golden Batch" Protocol
To maximize yield, we recommend switching from a "one-pot" method to a Modified Stepwise Protocol . This ensures the difficult imine formation is complete before the reducing agent is introduced.
Reagents
-
Amine: Ethyl 4-aminobenzoate (1.0 equiv)[1]
-
Aldehyde: Salicylaldehyde (1.05 equiv)[1]
-
Catalyst: Glacial Acetic Acid (5 mol%)[1]
-
Reducing Agent: Sodium Borohydride (NaBH4) (1.5 equiv) [Note: STAB is milder, but NaBH4 is sufficient here if added stepwise][1]
Step-by-Step Procedure
| Step | Action | Technical Rationale (The "Why") |
| 1 | Dissolve Benzocaine in MeOH. Add Salicylaldehyde and Acetic Acid. | The acid catalyst protonates the carbonyl, compensating for the amine's low nucleophilicity. |
| 2 | CRITICAL: Reflux for 2–4 hours (or stir 12h at RT with molecular sieves).[1] | You must drive the equilibrium to the imine. The intramolecular H-bond makes the imine stable once formed, but hard to form initially. |
| 3 | Checkpoint: Check TLC. Is the aldehyde spot gone? | Do not proceed until the imine is the dominant species. If aldehyde remains, the reducing agent will wastefully convert it to salicyl alcohol. |
| 4 | Cool to 0°C. Add NaBH4 in small portions. | Exothermic reaction. Low temp prevents ester hydrolysis and side reactions. |
| 5 | Stir at RT for 1 hour. | Ensures complete reduction of the C=N bond. |
| 6 | Quench: Add dilute HCl until pH ~6, then neutralize with NaHCO3. | Destroys excess borohydride. Careful pH control prevents hydrolysis of the ethyl ester. |
Troubleshooting Guide (FAQ)
Q1: My crude yield is high, but the product is a sticky oil/goo. How do I get a solid?
Diagnosis: This is likely due to Salicyl Alcohol contamination (from reducing unreacted aldehyde) or residual solvent trapped by the phenol group.[1] Solution:
-
Trituration: Add cold Hexane or Diethyl Ether to the oil and scratch the flask sides with a glass rod. This removes the non-polar impurities and induces crystallization.
-
Recrystallization: The target molecule crystallizes well from Ethanol/Water (9:1) or Ethyl Acetate/Hexane . Dissolve in hot ethanol, add water until just turbid, and cool slowly.
Q2: I see a new spot on TLC that isn't product or starting material.
Diagnosis: It is likely the Schiff Base (Imine) intermediate. Reason: The reduction might be incomplete. The imine of salicylaldehyde is yellow/orange. If your product is strongly colored, you still have imine. Fix: Add a small amount (0.5 equiv) of fresh NaBH4 and stir for another hour. If that fails, ensure your solvent is dry; water can hydrolyze the imine back to starting materials.
Q3: The reaction stalls. Starting material persists despite reflux.
Diagnosis: Equilibrium limitation. Water generated by the reaction is pushing the equilibrium backward. Fix: Add 3Å Molecular Sieves or anhydrous MgSO4 directly to the reaction flask during the imine formation step (Step 2). This scavenges water and forces the reaction to completion.
Q4: Why not use Sodium Triacetoxyborohydride (STAB)?
Answer: You can, and it is often preferred for "one-pot" reactions because it doesn't reduce aldehydes quickly.[1] However, for this specific substrate (Benzocaine), the reaction kinetics are slow.[1] STAB is a bulky, mild reducer. Using the stronger NaBH4 after pre-forming the imine (Stepwise Method) is often faster and higher yielding for electron-poor anilines.[1]
Data & Solubility Profile
Use this table to optimize your extraction and purification.
| Parameter | Data / Behavior | Implication for Workup |
| pKa (Amine) | ~2.5 (Aniline w/ Ester) | Very weak base.[1] Will not protonate easily at neutral pH. |
| pKa (Phenol) | ~10 (Salicyl moiety) | Soluble in high pH (NaOH).[1] Avoid strong base during extraction or you will lose product to the aqueous layer. |
| Solubility | Soluble: EtOH, EtOAc, DCMInsoluble: Water, Hexane | Extract with DCM or EtOAc.[3] Wash with water.[4] |
| Appearance | White to off-white crystals | If yellow, re-crystallize (Imine contamination).[1] |
References
-
Abdel-Magid, A. F., et al. (1996).[5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]
- Core reference for the mechanism and STAB reagent utility.
-
Banik, B. K., et al. (2005). "Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds: Ethyl 4-Aminobenzoate." Organic Syntheses, 82, 101. Link
- Provides characterization data for the starting material and general handling of benzocaine deriv
-
ResearchGate Community Discussion. (2016). "Troubleshooting Reductive Amination." Link
- Field insights on "oiling out" and stepwise reduction str
-
Sigma-Aldrich Technical Bulletin. "Reductive Amination Application Note." Link
- General protocols for stoichiometry and solvent selection.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Ethyl 4-Aminobenzoate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Overcoming solubility issues of Ethyl 4-[(2-hydroxybenzyl)amino]benzoate in aqueous media
Welcome to the Troubleshooting Guide for Overcoming Aqueous Solubility Challenges
As Senior Application Scientists, we understand that navigating the formulation of poorly soluble compounds is a significant challenge in drug development and research. This guide is designed to provide you, our fellow scientists and researchers, with in-depth, practical solutions for enhancing the aqueous solubility of Ethyl 4-[(2-hydroxybenzyl)amino]benzoate. We will move beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions in your own experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that contribute to its poor water solubility?
A1: The poor aqueous solubility of this compound is multifactorial, stemming directly from its molecular structure. Let's break it down:
-
High Lipophilicity: The molecule contains two aromatic rings and an ethyl ester group. These nonpolar moieties present a large hydrophobic surface area, which is energetically unfavorable to interact with the highly polar, hydrogen-bonded network of water.
-
Molecular Size and Rigidity: The relatively large and rigid structure requires a significant amount of energy to create a cavity within the water solvent for the molecule to occupy.
-
Ionizable Functional Groups: The molecule possesses two key ionizable groups: a phenolic hydroxyl (-OH) group, which is weakly acidic, and a secondary amine (-NH-) group, which is weakly basic. In the neutral pH range of pure water, these groups are largely un-ionized, limiting their ability to form strong, solubilizing interactions with water. However, their presence is crucial as it provides a handle for pH-based solubility enhancement strategies. The compound's solubility is therefore expected to be highly dependent on the pH of the aqueous medium.[]
Q2: I'm observing immediate precipitation when I add my compound to an aqueous buffer. What should be my first troubleshooting step?
A2: This is a classic sign of a compound with very low intrinsic solubility. Before exploring complex formulation strategies, a systematic approach to the initial dissolution attempt is critical.
Initial Troubleshooting Workflow:
-
pH Verification: The first and most critical step is to measure the pH of your final solution. The solubility of this compound is highly pH-dependent. Even minor shifts in pH can cause the compound to crash out of solution.
-
Dissolution Method: Ensure you are giving the compound adequate time and energy to dissolve. Are you stirring sufficiently? Is the system being given time to reach equilibrium (often 24-48 hours for poorly soluble compounds)?
-
"Salting Out" Effect: Check the ionic strength of your buffer. High concentrations of salts can decrease the solubility of nonpolar molecules by competing for water molecules. If possible, try a buffer with a lower ionic strength.
-
Temperature: While heating can increase solubility, it can also accelerate degradation. If you use heat to aid dissolution, ensure the compound remains in solution upon cooling to your experimental temperature (e.g., 25°C or 37°C). Unstable supersaturated solutions are common and will precipitate over time.
Below is a decision-making workflow to guide your strategy selection after these initial checks.
Caption: Strategy selection workflow for solubility enhancement.
Troubleshooting Guides & Protocols
Strategy 1: pH Modification
Q3: How can I leverage pH to solubilize this compound, and what is the underlying mechanism?
A3: The presence of the weakly acidic phenol and the weakly basic amine makes pH modification a powerful first-line strategy.[2] By adjusting the pH, you can ionize one of these functional groups, converting the neutral molecule into a charged salt. These charged species have much stronger ion-dipole interactions with water, leading to a dramatic increase in aqueous solubility.[3]
-
At Low pH (e.g., pH < 4): The secondary amine group will be protonated (-NH₂⁺-). The resulting cationic salt will be significantly more water-soluble.
-
At High pH (e.g., pH > 10): The phenolic hydroxyl group will be deprotonated (-O⁻). The resulting anionic salt will also be more water-soluble.
There will be a pH range, likely between 5 and 9, where the molecule is least soluble (the isoelectric point). It is critical to experimentally determine this pH-solubility profile.
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
Protocol 3: Phase-Solubility Study with Cyclodextrins
Objective: To evaluate the ability of a cyclodextrin to solubilize the compound and determine the binding constant.
Methodology:
-
Prepare Cyclodextrin Solutions: Prepare a series of HP-β-CD solutions in your desired aqueous buffer at increasing concentrations (e.g., 0, 10, 20, 50, 100 mM).
-
Equilibrate with Excess Compound: Add an excess amount of the solid compound to each cyclodextrin solution.
-
Equilibrate, Separate, and Quantify: Follow steps 3-5 from Protocol 1.
-
Plot and Analyze Data: Plot the solubility of your compound (Y-axis) against the concentration of HP-β-CD (X-axis).
-
Interpreting the Results: A linear increase in drug solubility with increasing cyclodextrin concentration (an Aₗ-type plot) indicates the formation of a soluble 1:1 complex. The slope of this line can be used to calculate the stability constant (Kₛ) of the complex, providing quantitative insight into the binding affinity.
-
References
- Al-kassas, R., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Filo. (2025). How does co-solvency increase solubility.
- International Journal of Pharmaceutical Sciences. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
- Solubility enhancement techniques: A comprehensive review. (2023).
- Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
- Research and Reviews. (2012). CYCLODEXTRIN: A DRUG CARRIER SYSTEMS.
- EMA. (2017). Cyclodextrins used as excipients.
- ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
- Wikipedia. (n.d.). Cosolvent.
- Fenyvesi, É., et al. (2020). Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates?. Molecules.
- MDPI. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- ResearchGate. (2025). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility.
- JoVE. (2025). Video: Bioavailability Enhancement: Drug Solubility Enhancement.
Sources
Technical Support Center: Minimizing Side Reactions in the Reduction of Benzoate Schiff Bases
Welcome to the technical support center dedicated to the chemoselective reduction of benzoate Schiff bases. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in selectively reducing the imine functional group while preserving the benzoate ester moiety. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols grounded in established chemical principles.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is analyzed from a mechanistic standpoint to provide robust and reliable solutions.
Q1: My primary side product is the benzyl alcohol, resulting from the reduction of the benzoate ester. How can I prevent this over-reduction?
Potential Causes: This is the most common challenge in this reaction class. The benzoate ester, while less reactive than the imine (or more accurately, the protonated iminium ion), is still susceptible to reduction, particularly under harsh conditions or with overly potent reducing agents.
-
Reducing Agent is Too Strong: Reagents like Lithium Aluminum Hydride (LiAlH₄) are generally too powerful and will readily reduce both imines and esters.[1][2][3] Even Lithium Borohydride (LiBH₄), which is milder than LiAlH₄, is known to be effective for reducing esters and is often a poor choice for this transformation.[4]
-
Elevated Reaction Temperature: Higher temperatures provide the necessary activation energy to overcome the kinetic barrier for ester reduction, which is typically higher than that for imine reduction.
-
Prolonged Reaction Time: Even with a selective reagent like Sodium Borohydride (NaBH₄), allowing the reaction to proceed for too long after the imine has been consumed can lead to the slow, competing reduction of the ester.[5]
Recommended Solutions:
-
Select the Right Reducing Agent: The choice of hydride source is the most critical factor for achieving chemoselectivity.
-
Sodium Borohydride (NaBH₄): This is the recommended starting point. It is a mild reducing agent that shows good selectivity for imines over esters, especially at controlled temperatures.[5][6][7][8]
-
Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃): These are excellent choices for reductive amination. They are less reactive than NaBH₄ and are particularly effective at reducing the protonated iminium ion, which is formed in situ under mildly acidic conditions.[9][10] This enhanced selectivity makes them ideal for substrates with sensitive functional groups like esters.
-
-
Optimize Reaction Conditions:
-
Temperature Control: Perform the reduction at a lower temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a standard practice to enhance selectivity.[5]
-
Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the Schiff base starting material. Once the starting material is consumed, quench the reaction promptly to prevent the slower reduction of the ester.
-
pH Control: For reagents like NaBH₃CN, maintaining a slightly acidic pH (typically 4-6) is crucial. This ensures the formation of the highly reactive iminium ion intermediate, accelerating the desired reduction while the reagent remains too weak to significantly affect the ester.[9][10]
-
-
Dissolve the benzoate Schiff base (1.0 eq) in a suitable protic solvent, such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at 0 °C and monitor its progress every 15 minutes by TLC.
-
If the reaction is sluggish, allow it to warm to room temperature and continue monitoring.
-
Once the starting material is fully consumed (typically 1-3 hours), quench the reaction by slowly adding water or aqueous acetone at 0 °C.
-
Proceed with standard aqueous workup and extraction to isolate the desired secondary amine.
Q2: The yield of my desired amine is low, and I've re-isolated my starting amine and benzaldehyde derivatives. What is causing this?
Potential Causes: This outcome strongly suggests that the Schiff base is hydrolyzing back to its starting components either before or during the reduction. The imine C=N bond is susceptible to hydrolysis, and this process is often catalyzed by acidic or basic conditions in the presence of water.[11][12][13][14]
-
Presence of Water: The formation of a Schiff base is a reversible condensation reaction that produces water.[15] Any significant amount of water in the reaction medium can push the equilibrium back towards the starting materials.
-
Inappropriate pH:
-
Strongly Acidic Conditions (pH < 3): While mild acid can catalyze the reaction, strong acid can protonate the starting amine, rendering it non-nucleophilic and preventing Schiff base formation or reformation.[15] More importantly, aqueous acid readily hydrolyzes the imine bond.[13]
-
Strongly Basic Conditions (pH > 10): The rate of hydrolysis can also increase in highly basic media, often via the attack of a hydroxide ion on the imine carbon.[11]
-
Recommended Solutions:
-
Ensure Anhydrous Conditions: If you are isolating the Schiff base before reduction, ensure it is thoroughly dried. If performing a one-pot reductive amination, use a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves, or employ azeotropic distillation with a Dean-Stark trap to remove water as it forms.[12][16]
-
Control the pH:
-
For reductions with NaBH₄, which are typically run in neutral or slightly basic methanolic solutions, ensure the conditions do not become strongly acidic or basic during workup until the reduction is complete.
-
For reductive aminations with NaBH₃CN, maintain the pH in the optimal range of 4-6.[9] This is acidic enough to facilitate iminium ion formation but not so acidic as to cause rapid hydrolysis.
-
-
Consider a One-Pot Reductive Amination: Instead of pre-forming and isolating the Schiff base, mix the aldehyde, amine, and a mild reducing agent like NaBH₃CN or NaBH(OAc)₃ together. The imine forms in situ and is immediately trapped and reduced, which can minimize issues with hydrolysis and instability.[10]
Frequently Asked Questions (FAQs)
Q: Which reducing agent offers the best balance of reactivity and selectivity for benzoate Schiff bases?
A: For most applications, Sodium Borohydride (NaBH₄) provides an excellent starting point, offering a good balance of reactivity towards the imine with reasonable selectivity over the benzoate ester, especially when temperature is controlled. For substrates that are particularly sensitive to over-reduction or for optimizing yield and purity, Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃) are superior choices due to their enhanced selectivity for the protonated iminium ion under mild acidic conditions.[10]
Table 1: Comparison of Common Reducing Agents for Benzoate Schiff Base Reduction
| Reducing Agent | Reactivity towards Imine | Reactivity towards Ester | Optimal pH | Key Considerations |
| Sodium Borohydride (NaBH₄) | High | Low to Moderate[5][17] | Neutral / Basic | Cost-effective; selectivity is temperature-dependent.[5] |
| Lithium Borohydride (LiBH₄) | High | High[4] | N/A | Generally not selective; will likely reduce both groups. |
| Lithium Aluminum Hydride (LiAlH₄) | Very High | Very High[2][3] | N/A | Not selective; requires strict anhydrous conditions. |
| Sodium Cyanoborohydride (NaBH₃CN) | Moderate (High for Iminium) | Very Low | Acidic (4-6)[9] | Excellent selectivity; toxic cyanide byproduct. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Moderate (High for Iminium) | Very Low | Acidic (4-6) | Excellent selectivity; non-toxic byproducts; often the reagent of choice.[10] |
| Catalytic Hydrogenation (H₂/Pd-C) | High | Moderate to High | Neutral | Can be highly effective but may require optimization to avoid ester reduction or aromatic ring hydrogenation.[18] |
Q: How does the electronic nature of substituents on the aromatic rings affect the reduction?
A: Substituents can influence the reaction in two ways: by affecting the stability of the imine and by modifying the reactivity of the ester.
-
On the Benzaldehyde Ring: Electron-withdrawing groups (e.g., -NO₂, -CN) on the benzoate ring make the ester carbonyl carbon more electrophilic and thus more susceptible to reduction. In such cases, using a highly selective reagent like NaBH(OAc)₃ and low temperatures is critical.
-
On the Amine Ring: Electron-donating groups on the amine's aromatic ring can increase the nucleophilicity of the imine nitrogen, potentially making the C=N bond slightly less electrophilic, but this effect is generally minor compared to the choice of reducing agent and conditions.
Visualized Workflows and Mechanisms
To better illustrate the process, the following diagrams outline the key reaction pathways and a logical troubleshooting workflow.
Caption: Key reaction pathways in the reduction of benzoate Schiff bases.
Caption: A troubleshooting workflow for optimizing the reduction reaction.
References
- Diastereoselective Catalytic Hydrogenation of Schiff Bases of N-Pyruvoyl-(S)-Proline Esters.Vertex AI Search Result.
- Effect of partially aqueous solutions of different pH's on the hydrolysis rate of some Schiff bases.
- Asymmetric Hydrogenation of Schiff Base Prepared from α-Keto Ester with Aliphatic Amino Acid Ester.Bulletin of the Chemical Society of Japan.
- Asymmetric Hydrogenation of Schiff Base Prepared from α-Keto Ester with Aliph
- What are the conditions used for schiff base reaction?
- Direct conversion of esters to imines/enamines and applic
- Technical Support Center: Optimizing Schiff Base Form
- Hydrolysis of Schiff bases, 1. Kinetics and mechanism of spontaneous, acid, and base hydrolysis...
- Reduction of Schiff Bases with Sodium Borohydride Possessing Antibacterial Activity.Semantic Scholar.
- (PDF) Reduction of Schiff Bases with Sodium Borohydride.Academia.edu.
- Sodium borohydride?
- Reduction of Schiff Bases with Sodium Borohydride.
- Borohydrides: Reducing Agents in Organic Synthesis.
- LiAlH4 vs. NaBH4 as a reducing agent.Reddit.
- What are the differences between NaBH4 and LiAlH4?Quora.
- Can Sodium borohydride NaBH4 reduce imine.Vedantu.
- Catalytic Hydrogenation of a Schiff's Base over Pd/Carbon C
- Technical Support Center: Schiff Base Formation
- Reductions using NaBH4, LiAlH4.Chemistry LibreTexts.
- common side products in Schiff base form
- Schiffs base reaction, need help forr better understanding?
- Reductive Amination, and How It Works.Master Organic Chemistry.
Sources
- 1. reddit.com [reddit.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Borohydrides: Reducing Agents in Organic Synthesis | Borates Today [borates.today]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. (PDF) Reduction of Schiff Bases with Sodium Borohydride [academia.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main [vedantu.com]
- 18. taylorfrancis.com [taylorfrancis.com]
Validation & Comparative
Structural Validation and Comparative NMR Analysis of Ethyl 4-[(2-hydroxybenzyl)amino]benzoate
Executive Summary
This guide provides a technical framework for the structural verification of Ethyl 4-[(2-hydroxybenzyl)amino]benzoate , a secondary amine derivative synthesized via the reductive amination of ethyl 4-aminobenzoate (Benzocaine) and salicylaldehyde.
For researchers in medicinal chemistry, this molecule represents a critical scaffold where the validation of the secondary amine linkage and the integrity of the phenolic moiety are paramount. This guide compares the product's spectral signature against its precursors and the Schiff base intermediate, establishing a self-validating protocol for reaction monitoring.
Methodological Framework
To ensure high-fidelity data interpretation, the choice of solvent and acquisition parameters is non-trivial.
Solvent Selection Strategy
-
Recommended: DMSO-d
(Dimethyl sulfoxide-d ) -
Alternative: CDCl
(Chloroform-d) -
Expert Insight: While CDCl
is standard for organic synthesis, DMSO-d is superior for this specific analyte. The target molecule contains two exchangeable proton types: a phenolic hydroxyl ( ) and a secondary amine ( ). CDCl often facilitates rapid proton exchange, causing these signals to broaden into the baseline or disappear. DMSO-d , acting as a hydrogen bond acceptor, stabilizes these protons, resulting in sharp, integrable singlets/doublets that are crucial for structural confirmation.
Acquisition Parameters
-
Frequency: 400 MHz or higher (essential to resolve the aromatic overlap).
-
Relaxation Delay (D1):
5 seconds. (The quaternary carbons in the benzoate ring have long relaxation times; insufficient delay will skew integration ratios).
Comparative Analysis: Reaction Monitoring
The synthesis typically proceeds through an imine (Schiff base) intermediate followed by reduction (e.g., using NaBH
Diagnostic Signal Evolution
| Moiety | Precursor (Benzocaine) | Intermediate (Imine) | Final Product (Amine) |
| Linker | |||
| Carbonyl | Ester only | Ester + Aldehyde (~10.2 ppm) | Ester only |
| Amine Proton | Primary ( | None | Secondary ( |
The "Kill Shot" Verification
The most critical error in this synthesis is incomplete reduction.
-
Pass Criteria: Appearance of a new methylene signal at ~4.35 ppm (often overlapping with the ester quartet) AND the complete disappearance of the imine singlet at ~8.6 ppm .
-
Fail Criteria: Persistence of the aldehyde proton (~10.2 ppm) indicates unreacted starting material; persistence of the 8.6 ppm singlet indicates incomplete reduction.
Detailed 1H NMR Assignment (DMSO-d )
The following assignment assumes the molecule is fully reduced and isolated.
Spectral Overview
The spectrum is dominated by two distinct aromatic systems and a clustered aliphatic region around 4.3 ppm.
Table 1: Chemical Shift Assignments
| Region | Multiplicity | Integral | Assignment | Structural Logic | |
| Phenolic | 9.60 - 9.80 | Singlet (br) | 1H | Ar-OH | Downfield due to acidity and intramolecular H-bonding to the amine nitrogen. |
| Aromatic A | 7.65 - 7.75 | Doublet ( | 2H | Benzoate H-2,6 | Ortho to electron-withdrawing ester (Deshielded). |
| Aromatic B | 7.10 - 7.20 | Multiplet | 2H | Phenol H-4,6 | Overlapping signals from the salicyl ring. |
| Aromatic C | 6.75 - 6.85 | Multiplet | 2H | Phenol H-3,5 | Upfield due to electron-donating OH group. |
| Aromatic D | 6.55 - 6.65 | Doublet ( | 2H | Benzoate H-3,5 | Ortho to electron-donating amine (Shielded). |
| Amine | 6.30 - 6.50 | Triplet/Broad | 1H | Ar-NH -CH | Couples to the methylene protons. Broadens if trace water is present. |
| Linker | 4.30 - 4.40 | Doublet ( | 2H | Ar-CH | Critical Diagnostic. Often overlaps with ester quartet. |
| Ester | 4.20 - 4.28 | Quartet ( | 2H | O-CH | Characteristic ethyl ester pattern. |
| Methyl | 1.25 - 1.30 | Triplet ( | 3H | O-CH | Standard terminal methyl. |
Resolving the "Danger Zone" (4.2 - 4.4 ppm)
In this molecule, the benzyl methylene (
-
Visual Check: You will likely see a Quartet (from the ester) superimposed with a Doublet (from the benzyl linker).
-
Integration Check: The total integral for this region must be 4H . If it is 2H, you have lost a fragment.
-
D
O Shake: Adding D O will collapse the benzyl doublet into a singlet (by exchanging the neighboring NH) and eliminate the NH peak at 6.4 ppm, confirming the assignment.
Visualizing the Logic
Synthesis Monitoring Workflow
This diagram illustrates the spectral checkpoints during synthesis.
Figure 1: Spectral evolution during the reductive amination pathway. Note the shift from sp2 (Imine) to sp3 (Amine) character.
Assignment Logic Tree
Use this decision tree to validate the structure from a raw spectrum.
Figure 2: Step-by-step logic flow for confirming the presence of the secondary amine linker.
Advanced Structural Considerations
Intramolecular Hydrogen Bonding
A unique feature of this molecule is the potential for a 6-membered intramolecular hydrogen bond between the phenolic hydroxyl proton and the amine nitrogen.
-
Effect: This locks the conformation and significantly deshields the phenolic proton.
-
Observation: In non-polar solvents (like CDCl
), the OH signal may appear very sharp and downfield (>10 ppm). In DMSO-d , intermolecular bonding with the solvent competes, often broadening the peak and shifting it slightly upfield (9.0 - 10.0 ppm) compared to the non-polar state.
The "Amine Exchange" Phenomenon
The secondary amine proton (
-
Broadening: If the sample is acidic (trace HCl from workup), the NH peak will broaden and may merge with the water peak (~3.3 ppm in DMSO).
-
Coupling: A sharp triplet or broad doublet at ~6.4 ppm is a mark of high purity. It indicates slow exchange, meaning the sample is free of catalytic impurities (acid/base) that accelerate proton transfer.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (General principles of Amine/Phenol NMR).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [Link] (Reference data for Benzocaine and Salicylaldehyde precursors).
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. [Link] (Solvent residual peak validation).
-
Cimerman, Z., Galic, N., & Bosner, B. (1997). "The Schiff bases of salicylaldehyde and aminopyridines as highly sensitive analytical reagents." Analytica Chimica Acta, 343(1-2), 145-153. [Link] (Context on Schiff base vs. Reduced forms).
Mass spectrometry fragmentation patterns of Ethyl 4-[(2-hydroxybenzyl)amino]benzoate
Executive Summary & Compound Profile
This technical guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of Ethyl 4-[(2-hydroxybenzyl)amino]benzoate (CAS: N/A for specific derivative, structurally related to Benzocaine/Salicylaldehyde reduced Schiff bases).
This compound represents a secondary amine derivative of benzocaine, often investigated in drug development for its potential as a local anesthetic with modified lipophilicity or as a UV-absorbing molecular scaffold.
Chemical Identity[1][2][3]
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₁₆H₁₇NO₃
-
Molecular Weight: 271.31 g/mol
-
Monoisotopic Mass: 271.1208 Da
-
Precursor Ion [M+H]⁺: m/z 272.128
Strategic Importance in Analysis
Distinguishing this compound from its positional isomers (3-hydroxy and 4-hydroxy analogs) is critical in metabolic profiling and impurity analysis. The ortho-position of the hydroxyl group facilitates unique intramolecular hydrogen bonding and "ortho-effect" fragmentation pathways that are absent in meta- and para-isomers.
Experimental Protocol: LC-ESI-MS/MS
To replicate the fragmentation patterns described below, the following standardized protocol is recommended. This workflow ensures the generation of reproducible, library-quality spectra.
Sample Preparation[5]
-
Stock Solution: Dissolve 1 mg of analyte in 1 mL of methanol (HPLC grade).
-
Working Solution: Dilute stock 1:100 in 50:50 Methanol:Water + 0.1% Formic Acid (Final conc. ~10 µg/mL).
-
Filtration: Pass through a 0.22 µm PTFE syringe filter to remove particulates.
Mass Spectrometry Parameters (Q-TOF / Orbitrap)
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both labile and backbone cleavages.
-
Mass Range: m/z 50 – 400.
Fragmentation Mechanism & Pathway Analysis[6][7]
The fragmentation of this compound is dominated by the stability of the aromatic amine and the benzyl cation. The secondary amine linker serves as the primary site of protonation and subsequent cleavage.
Primary Fragmentation Pathways (ESI Positive Mode)
Pathway A: Benzylic C-N Cleavage (Formation of Hydroxybenzyl Cation)
Upon collisional activation, the weakest bond—the benzylic C-N bond—cleaves.
-
Mechanism: Inductive cleavage driven by the stability of the resulting carbocation.
-
Fragment Ion: m/z 107.05 (2-hydroxybenzyl cation).
-
Secondary Process: The m/z 107 ion often rearranges to a hydroxytropylium ion structure, a hallmark of benzyl derivatives.
Pathway B: Charge Retention on Benzocaine Moiety
Alternatively, the charge may be retained on the nitrogen attached to the benzoate ring.
-
Fragment Ion: m/z 166.08 (Protonated Ethyl 4-aminobenzoate).
-
Diagnostic Value: This peak confirms the presence of the intact benzocaine backbone.
-
Sub-fragmentation: The m/z 166 ion further fragments by losing ethanol (46 Da) or the ethoxy radical (45 Da) to form the acylium ion at m/z 120.04 .
Pathway C: Ortho-Effect (Intramolecular Cyclization/Elimination)
Unique to the 2-hydroxy isomer, the proximity of the hydroxyl group to the amine linker allows for interaction.
-
Fragment Ion: m/z 254.11 ([M+H - H₂O]⁺).
-
Mechanism: Intramolecular nucleophilic attack or H-transfer leading to water elimination. This pathway is significantly suppressed in para-isomers due to geometric constraints.
Visualization of Signaling Pathways
Figure 1: ESI-MS/MS fragmentation tree for this compound showing competitive charge retention pathways.
Comparative Analysis: Product vs. Alternatives
In structural elucidation, it is vital to distinguish the target compound from its isomers (e.g., the 4-hydroxybenzyl analog) and its metabolic precursor (Benzocaine).
Comparison Table: Diagnostic Ions
| Feature | Target: 2-Hydroxy Isomer | Alternative: 4-Hydroxy Isomer | Alternative: Benzocaine |
| Precursor [M+H]⁺ | m/z 272 | m/z 272 | m/z 166 |
| Base Peak (High CE) | m/z 120 or 107 | m/z 120 or 107 | m/z 120 |
| Ortho-Effect Ion | m/z 254 (Distinct) | Absent / Negligible | N/A |
| m/z 107 Intensity | High (Stabilized by H-bond) | Moderate | Absent |
| Key Mechanism | Facilitated H-transfer | Direct Inductive Cleavage | Ester Cleavage |
Technical Insight: The "Ortho" Advantage
The 2-hydroxy (ortho) isomer exhibits a characteristic "Ortho Effect" absent in the 4-hydroxy (para) alternative. In the ortho isomer, the hydroxyl proton is spatially accessible to the amine nitrogen or the ester carbonyl, facilitating the loss of water (m/z 254) or small neutral molecules via cyclic transition states [1, 2].
The 4-hydroxy isomer , lacking this proximity, predominantly fragments via direct bond cleavage, yielding a cleaner spectrum dominated by m/z 166 and m/z 107 without the complex rearrangement ions seen in the ortho species [3].
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Hydroxybenzyl Derivatives. National Institute of Standards and Technology. [Link]
- Smith, R. M. (2018). Understanding Mass Spectra: A Basic Approach, 2nd Edition. Wiley-Interscience. (General reference for ortho-effect mechanisms).
Sources
A Senior Application Scientist's Guide to the FTIR Spectral Characterization of Ethyl 4-[(2-hydroxybenzyl)amino]benzoate
This guide provides an in-depth analysis and comparative guide to the Fourier-Transform Infrared (FTIR) spectroscopy of Ethyl 4-[(2-hydroxybenzyl)amino]benzoate. Designed for researchers, chemists, and quality control professionals, this document moves beyond a simple peak list, offering a comparative analysis against its precursors to provide a robust method for structural verification. We will explore the causality behind the spectral features, present a reproducible experimental protocol, and provide the foundational data necessary for confident compound identification.
The Foundational Principles: Why FTIR is Essential for Structural Elucidation
Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique for identifying functional groups within a molecule.[1] The method is predicated on the principle that chemical bonds are not static; they vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies that correspond to these natural vibrational modes (such as stretching, bending, and wagging).[2][3]
An FTIR spectrometer utilizes a Michelson interferometer, which allows all frequencies of IR light to be measured simultaneously.[4][5] This results in a complex signal called an interferogram. A mathematical operation known as a Fourier Transform is then applied to this signal to convert it into a familiar spectrum, plotting absorbance or transmittance against wavenumber (cm⁻¹).[5] The resulting spectrum serves as a unique molecular "fingerprint," where each peak corresponds to a specific type of chemical bond or functional group, making it an invaluable, non-destructive tool for confirming molecular identity.[2]
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
To ensure data integrity and reproducibility, a standardized protocol is paramount. Attenuated Total Reflectance (ATR) is often the preferred method for solid powders due to its minimal sample preparation and high reproducibility.
Instrumentation:
-
FTIR Spectrometer equipped with a Diamond or Germanium ATR crystal.
-
Sample Press for ensuring optimal contact.
Step-by-Step Methodology:
-
Background Scan: Before analyzing the sample, a background spectrum of the empty, clean ATR crystal is collected. This scan measures the ambient environment (e.g., CO₂, water vapor) and the instrument's intrinsic absorbance, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount (typically 1-2 mg) of the dry, solid this compound powder onto the center of the ATR crystal.
-
Apply Pressure: Lower the spectrometer's press arm to apply consistent pressure, ensuring firm and uniform contact between the sample and the crystal surface. This is critical for achieving a strong, high-quality signal.
-
Sample Scan: Acquire the sample spectrum. A typical acquisition consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹ over the range of 4000–400 cm⁻¹. Co-adding multiple scans improves the signal-to-noise ratio.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum and performs the Fourier Transform to generate the final IR spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe before and after each measurement to prevent cross-contamination.
Caption: Standard workflow for acquiring an ATR-FTIR spectrum.
Spectral Analysis of this compound
The structure of this compound contains several key functional groups that give rise to a characteristic FTIR spectrum. Understanding the expected positions of these peaks is the first step in successful verification.
Caption: Key functional groups and their expected FTIR peak regions.
The expected characteristic peaks for this compound are summarized below.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Expected Intensity | Notes |
| ~3350-3310 | N-H Stretch | Secondary Amine | Medium, Sharp | A single peak, distinct from the doublet of a primary amine.[6][7] |
| ~3300 | O-H Stretch | Phenol | Medium, Broad | Broadness indicates hydrogen bonding, possibly intramolecular with the amine. |
| ~3050-3010 | C-H Stretch | Aromatic | Medium-Weak | Characteristic of C-H bonds on the benzene rings.[8] |
| ~2980-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Medium | From the ethyl ester and benzyl methylene groups.[8] |
| ~1715 | C=O Stretch | Aromatic Ester | Strong, Sharp | Position is lowered due to conjugation with the aromatic ring.[9][10] |
| ~1600, ~1490 | C=C Stretch | Aromatic Ring | Medium-Variable | Skeletal vibrations of the benzene rings. |
| ~1280 | C-C-O Asymmetric Stretch | Aromatic Ester | Strong | Part of the "Rule of Three" for aromatic esters.[9] |
| ~1100 | O-C-C Symmetric Stretch | Aromatic Ester | Strong | Part of the "Rule of Three" for aromatic esters.[9] |
| ~750 | N-H Wag | Secondary Amine | Medium-Broad | Out-of-plane bending, characteristic for secondary amines.[11] |
The Power of Comparison: Verifying Synthesis Success
The most definitive method for confirming the structure of this compound is to compare its spectrum against its starting materials: Ethyl 4-aminobenzoate and 2-hydroxybenzaldehyde . The synthesis involves a reductive amination, where the primary amine of one precursor reacts with the aldehyde of the other, followed by reduction of the intermediate imine to a secondary amine. The spectral changes associated with this transformation are distinct and confirmatory.
Precursor 1: Ethyl 4-aminobenzoate (Benzocaine)
This molecule is a primary aromatic amine and an aromatic ester. Its spectrum is dominated by these two functional groups.[12][13]
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Notes |
| ~3450 & ~3350 | N-H Asymmetric & Symmetric Stretch | Primary Amine | Key Signature: A doublet of peaks that MUST disappear in the product. [7] |
| ~1715 | C=O Stretch | Aromatic Ester | This peak should remain in the final product, perhaps with a minor shift. |
| ~1640 | N-H Bend (Scissoring) | Primary Amine | This peak will also disappear upon conversion to a secondary amine.[6] |
| ~1280 & ~1100 | C-O Stretches | Aromatic Ester | These strong ester bands will be retained in the final product.[9] |
Precursor 2: 2-hydroxybenzaldehyde (Salicylaldehyde)
This molecule is an aromatic aldehyde with a phenolic hydroxyl group. Intramolecular hydrogen bonding between the -OH and -C=O groups significantly influences its spectrum.[14][15]
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Notes |
| ~2850 & ~2750 | C-H Stretch (Fermi Doublet) | Aldehyde | Key Signature: These two peaks MUST disappear in the product. [15] |
| ~1665 | C=O Stretch | Aldehyde | Key Signature: This strong peak MUST disappear in the product. [14] |
| ~3200 | O-H Stretch | Phenol | A very broad peak due to strong intramolecular H-bonding. This feature will remain in the product. |
Synthesizing the Comparison
By analyzing the spectra of the starting materials and the final product, a clear narrative of chemical transformation emerges:
-
Confirmation of Amine Conversion: The disappearance of the characteristic N-H stretching doublet (~3450/3350 cm⁻¹) of the primary amine (Ethyl 4-aminobenzoate) and the appearance of a single, weaker N-H stretch (~3350 cm⁻¹) is definitive proof of the formation of a secondary amine.[6][7]
-
Confirmation of Aldehyde Reduction: The complete disappearance of both the aldehyde C-H stretches (~2850 cm⁻¹) and the aldehyde carbonyl peak (~1665 cm⁻¹) from 2-hydroxybenzaldehyde confirms that the aldehyde has been successfully reduced.[15]
-
Retention of Key Scaffolds: The continued presence of the strong aromatic ester peaks (C=O at ~1715 cm⁻¹, C-O stretches at ~1280 and ~1100 cm⁻¹) and the broad phenolic O-H stretch confirms that these parts of the precursor molecules are intact in the final product structure.[9]
Conclusion
The FTIR spectrum of this compound is rich with information. The key identifying features are the single N-H stretch of the secondary amine, the broad O-H stretch of the phenol, and the strong C=O and C-O stretches of the aromatic ester group. However, the true analytical power of FTIR in a synthetic context is realized through comparative analysis. By demonstrating the disappearance of key precursor peaks—specifically the primary amine N-H doublet and the aldehyde C-H and C=O stretches—and the appearance of the new secondary amine N-H peak, a researcher can unequivocally confirm the successful synthesis and structural identity of the target compound. This guide provides the spectral logic and reference data to perform this validation with a high degree of scientific confidence.
References
[16] Vertex AI Search. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. [4] Michigan State University Department of Chemistry. Principles of FTIR Spectroscopy. Retrieved from MSU Chemistry website. [6] University of Calgary. IR: amines. Retrieved from University of Calgary Chemistry website. [5] JASCO Global. (2022, September 16). Principles of infrared spectroscopy (3) Principle of FTIR spectroscopy. [2] Spectroscopy Online. (2025, November 17). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. [17] ResearchGate. FTIR Characterizations for Chemical Reagents (2-Hydroxybenzaldehyde,...). Retrieved from ResearchGate. [9] Spectroscopy Online. (2020, December 20). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [14] Janes, M., & Kreft, E. (2010, July 22). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. [11] Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [3] Agilent Technologies. Fourier Transform Infrared Spectroscopy (FTIR) Overview. Retrieved from Agilent website. [1] FindLight. (2019, March 27). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. [18] Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. [7] OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry. [12] Muthu, S., & Paulraj, E. I. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 169-181. [19] ResearchGate. FT-IR Spectra of (a) 2-hydroxybenzaldehyde, (b) 2-chlorobenzylamine, and (c) Schiff Base Ligand. Retrieved from ResearchGate. [20] ResearchGate. The FTIR spectra of 2-hydroxybenzaldehyde phenylhydrazone. Retrieved from ResearchGate. [15] Al-Masoudi, N. A., et al. (2010). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Arabian Journal of Chemistry. [21] ResearchGate. Synthesis, Characterization, Crystal Structure and DFT Calculations of DysprosiumIII - (E)-Ethyl-4-(2-Hydroxybenzylidene Amino)Benzoate | Request PDF. Retrieved from ResearchGate. [22] ResearchGate. Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations | Request PDF. Retrieved from ResearchGate. [23] Salman, A. H., et al. (2025, August 6). The crystal structure of ethyl 4-((2-hydroxybenzyl)amino)benzoate, a Schiff base, C16H17NO3. ResearchGate. [24] Spectroscopy Online. (2020, December 20). The C=O Bond, Part VI: Esters and the Rule of Three. [25] ResearchGate. FTIR Spectrum of Ester Compound A. | Download Scientific Diagram. Retrieved from ResearchGate. [26] Shakir, M., et al. (2011). Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2818. [8] ResearchGate. (2025, June 30). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. [13] Wiley-VCH GmbH. Ethyl 4-aminobenzoate - SpectraBase. Retrieved from SpectraBase. [10] University of Calgary. IR Spectroscopy Tutorial: Esters. Retrieved from University of Calgary Chemistry website.
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A Comparative Guide to the Bioactivity of Ethyl 4-[(2-hydroxybenzyl)amino]benzoate and its Schiff Base Precursor
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the structural modification of bioactive scaffolds is a cornerstone of drug discovery. The transformation of a Schiff base into its corresponding secondary amine represents a fundamental yet impactful alteration that can significantly modulate its biological profile. This guide provides an in-depth comparison of the bioactivity of Ethyl 4-[(2-hydroxybenzyl)amino]benzoate, a reduced secondary amine, and its direct precursor, the Schiff base derived from the condensation of salicylaldehyde and ethyl 4-aminobenzoate. We will delve into the synthesis, mechanistic underpinnings of their activities, and present a logical framework for why their biological effects are expected to differ, supported by established principles in the field.
The Synthetic Pathway: From Imine to Amine
The journey from the Schiff base to its reduced amine analogue is a straightforward yet critical transformation in medicinal chemistry. The initial step involves the condensation reaction between an aldehyde (salicylaldehyde) and a primary amine (ethyl 4-aminobenzoate) to form the characteristic azomethine (-C=N-) bond of the Schiff base. Subsequent reduction of this imine bond yields the secondary amine, this compound.
Caption: Synthetic route from precursors to the Schiff base and its reduced amine.
This reduction from a planar, sp²-hybridized imine to a more flexible, sp³-hybridized amine linkage introduces significant changes in the molecule's stereochemistry, electronic distribution, and hydrogen bonding capabilities, which in turn are anticipated to have a profound impact on its interaction with biological targets.
Comparative Bioactivity Profile
The core of our analysis lies in dissecting the expected differences in the antimicrobial, antioxidant, and anticancer activities of these two compounds.
| Bioactivity | Schiff Base Precursor | This compound (Reduced Amine) | Rationale for Difference |
| Antimicrobial | Generally higher activity expected. | Generally lower or lost activity expected. | The azomethine (-C=N-) group in Schiff bases is often crucial for their antimicrobial action. Its reduction to an amine (-CH-NH-) can lead to a significant decrease or complete loss of this activity[1]. |
| Antioxidant | Potent activity expected. | Potent activity expected, potentially enhanced. | Both compounds possess a phenolic hydroxyl group, a key contributor to antioxidant activity. The increased flexibility of the reduced amine may allow for more favorable interactions with free radicals. |
| Anticancer | Variable, but many Schiff bases show cytotoxicity. | Activity may be retained, altered, or lost depending on the cancer cell line and mechanism. | The imine bond can be a pharmacophore for anticancer activity. However, the increased stability and altered geometry of the reduced amine could lead to different interactions with biological targets. |
Antimicrobial Activity: The Critical Role of the Azomethine Group
Schiff bases are a well-established class of compounds with a broad spectrum of antimicrobial activities.[2][3][4] The biological activity of Schiff bases is often attributed to the presence of the imine or azomethine group (-C=N-).[5] This functional group is believed to interfere with the normal cell processes of microorganisms.
The reduction of the azomethine group to a secondary amine linkage in this compound is predicted to have a substantial impact on its antimicrobial efficacy. Some studies have explicitly shown that the reduction of the imine bond leads to a loss of antibacterial activity.[1] This suggests that the planarity and electronic nature of the C=N double bond are critical for interacting with microbial targets.
Caption: The influence of the azomethine group on antimicrobial activity.
Antioxidant Activity: A Tale of Two Phenols
Both the Schiff base and its reduced amine contain a salicylaldehyde moiety, which features a phenolic hydroxyl group. This group is a well-known structural feature responsible for antioxidant activity, primarily through its ability to donate a hydrogen atom to scavenge free radicals.[6] Therefore, it is reasonable to expect both compounds to exhibit antioxidant properties.
The key difference may lie in the conformational flexibility of the molecules. The reduced amine, with its sp³ hybridized carbon, is more flexible than the relatively rigid, planar Schiff base. This increased flexibility in this compound might allow for a more optimal orientation of the phenolic hydroxyl group to interact with and neutralize free radicals, potentially leading to enhanced antioxidant activity.
Anticancer Activity: A Complex Interplay of Structure and Function
The anticancer potential of Schiff bases is widely documented, with many derivatives exhibiting significant cytotoxicity against various cancer cell lines.[7][8][9] The mechanism of action can be diverse, including the induction of apoptosis and cell cycle arrest. The imine bond can play a role in these interactions.
For this compound, the alteration of the molecular geometry and electronic properties upon reduction of the imine bond could lead to several outcomes. The increased stability of the amine might be advantageous for in vivo applications. However, if the planarity of the Schiff base is crucial for intercalation with DNA or binding to a specific enzyme's active site, its reduction could diminish the anticancer effect. Conversely, the increased flexibility of the reduced form could allow it to adapt to different binding pockets, potentially leading to a different spectrum of anticancer activity or even enhanced potency against certain cell lines.
Experimental Protocols
To empirically validate the theoretical comparisons discussed, the following standardized experimental protocols are recommended.
Synthesis of the Schiff Base (Ethyl 4-{[(E)-(2-hydroxyphenyl)methylidene]amino}benzoate)
Materials:
-
Salicylaldehyde
-
Ethyl 4-aminobenzoate
-
Absolute Ethanol
-
Glacial Acetic Acid
Procedure:
-
Dissolve equimolar amounts of salicylaldehyde and ethyl 4-aminobenzoate in absolute ethanol in a round-bottom flask.[10][11]
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux the mixture for 2-4 hours.[10]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
Synthesis of this compound
Materials:
-
Schiff base (Ethyl 4-{[(E)-(2-hydroxyphenyl)methylidene]amino}benzoate)
-
Sodium borohydride (NaBH₄)
-
Methanol
Procedure:
-
Dissolve the synthesized Schiff base in methanol in a flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) to the cooled solution in small portions with stirring.[1][12]
-
After the addition is complete, continue stirring the reaction mixture at room temperature for a few hours.
-
Monitor the reaction by TLC to confirm the disappearance of the Schiff base.
-
Once the reaction is complete, carefully add water to quench the excess NaBH₄.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
DPPH Free Radical Scavenging Assay (Antioxidant Activity)
Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be quantified spectrophotometrically.[4][13][14][15][16]
Procedure:
-
Prepare a stock solution of the test compounds (Schiff base and reduced amine) and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions of the test compounds and the standard.
-
Prepare a solution of DPPH in the same solvent.
-
In a 96-well plate, add a specific volume of each dilution of the test compounds and the standard to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.[13]
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.[13]
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging percentage against concentration.
Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial Activity)
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[17][18][19]
Procedure:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the test microorganism.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (medium with inoculum and no compound) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting for turbidity (growth) or by using a colorimetric indicator. The MIC is the lowest concentration of the compound at which no growth is observed.
MTT Assay (Anticancer Activity)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[20][21][22][23][24]
Procedure:
-
Seed cancer cells in a 96-well plate at a specific density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds (Schiff base and reduced amine) and a positive control (e.g., doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated as: % Viability = (Absorbance_sample / Absorbance_control) x 100
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Conclusion
The structural modification of a Schiff base to its corresponding secondary amine, as exemplified by the conversion of the salicylaldehyde-derived Schiff base to this compound, is a potent strategy for modulating bioactivity. The available evidence strongly suggests that while the Schiff base may exhibit superior antimicrobial properties due to the presence of the azomethine group, its reduction to a more stable and flexible secondary amine could potentially enhance its antioxidant activity and will likely alter its anticancer profile. The provided experimental framework offers a robust methodology for the empirical validation of these structure-activity relationships, providing valuable insights for the rational design of future therapeutic agents.
References
- Abdel Aziz, A. A., et al. (2012). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(1), 160-165.
- Aslam, M. A., et al. (2016). Synthesis, characterization, and biological activities of 2-aminophenol-based Schiff bases and their structure–activity relationship. Medicinal Chemistry Research, 25, 109-115.
- Evaluation of Schiff Bases Against Two Cancer Cell Lines: A Combined Experimental and Theoretical Approach. (2025). Journal of Molecular Structure, 1301, 137394.
- DPPH Antioxidant Assay Kit D678 manual. (n.d.). Dojindo Molecular Technologies.
- Synthesis and evaluation of antimicrobial activity of new imides and Schiff bases derived from ethyl -4-amino benzoate. (2018). Oriental Journal of Chemistry, 34(5), 2477-2486.
- Synthesis and Antibacterial Studies of Some Reduced Schiff Base Derivatives. (2018). Oriental Journal of Chemistry, 34(6), 2916-2923.
- SYNTHESIS, CHARACTERIZATION AND STRUCTURE ACTIVITY RELATIONSHIP OF SCHIFF BASES DERIVED FROM 2-AMINOPHENOL AND SUBSTITUTED BENZALDEHYDES. (2021). Journal of the Chilean Chemical Society, 66(2), 5183-5188.
- Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases Derived from Cyclohexane-1,2-diamine and Fluorinated Benzaldehydes—Synthesis, Crystal Structure and Bioactivity. (2023). Molecules, 28(14), 5345.
- Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. (2018). Journal of Pharmaceutical Sciences and Research, 10(9), 2219-2223.
- Microwave-Assisted Synthesis of Schiff Bases and Evaluation of Their Antibacterial Activities. (2016). Asian Journal of Research in Chemistry, 9(2), 65-68.
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments, (81), e50585.
- Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. (2020). Journal of Chemistry, 2020, 8859434.
- Anticancer Activity of Morpholine Schiff Base Complexes. (2017). AIP Conference Proceedings, 1832(1), 050021.
- Schiff bases targeting an Sw-480 colorectal cell line: synthesis, characterization, ds-DNA binding and anticancer studies. (2025). RSC Advances, 15(4), 2345-2356.
- Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. (2020). Molecules, 25(16), 3748.
- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (2021). Molecules, 26(1), 123.
- MTT Assay Protocol. (n.d.).
- Antioxidant Assay: The DPPH Method. (n.d.).
- Synthesis and antimicrobial screening of some Schiff bases. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 1085-1092.
- amino benzoate moiety promoted. (2023). World Journal of Pharmaceutical Research, 12(6), 776-788.
- SYNTHESIS, ANTIOXIDANT ACTIVITY OF SOME NOVEL SCHIFF BASE DERIVED FROM ETHYL 4-AMINOBENZOATE. (2019). Biochemical and Cellular Archives, 19(1), 1247-1256.
- A REVIEW: THE BIOLOGICAL ACTIVITIES OF SCHIFF BASES. (2023). International Journal of Scientific Research in Engineering and Management, 7(5).
- Genesis and development of DPPH method of antioxidant assay. (2011). Food Chemistry, 125(2), 659-666.
- Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. (2025). Biological Trace Element Research.
- Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases Derived from Cyclohexane-1,2-diamine and Fluorinated Benzaldehydes—Synthesis, Crystal Structure and Bioactivity. (2023). Molecules, 28(14), 5345.
- Comparative Study of the Schiff Bases by Conventional and Green Method and Antimicrobial Activity. (2016). International Journal of ChemTech Research, 9(5), 410-418.
- Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. (2018). Oriental Journal of Chemistry, 34(5), 2477-2486.
- Conventional and Microwave-Assisted Synthesis, Antimicrobial and Antitumor Studies of Tridentate Schiff Base Derived from O-vanillin and Phenyl Urea and its Complexes. (2020). Journal of the Iranian Chemical Society, 17, 621-635.
- A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (2022). Antibiotics, 11(2), 191.
- Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular. (2025). Biological Trace Element Research.
- The crystal structure of ethyl 4-((2-hydroxybenzyl)amino)benzoate, a Schiff base, C16H17NO3. (2012). Zeitschrift für Kristallographie - New Crystal Structures, 227(4), 499-500.
- Synthesis, Characterization and Antibacterial Activity of Some Schiff Bases Derived from 4-Aminobenzoic Acid. (2009). Asian Journal of Chemistry, 21(8), 5947-5954.
- Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole. (2019).
- Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. (2015). Molecules, 20(4), 6338-6353.
- Antitumour activities of some schiff bases derived from benzoin, salicylaldehyde, amino phenol and 2,4 dinitrophenyl hydrazine. (2008). Songklanakarin Journal of Science and Technology, 30(1), 21-26.
- Spectroscopic Studies, Crystal Structure and Biological Activity of {ethyl 4-(2-hydroxy-benzylideneamino) benzoate} Schiff Base and its Copper Complex. (2012). Journal of the Korean Chemical Society, 56(2), 242-250.
- 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). Molecules, 24(21), 3936.
- Synthesis and Antioxidant Activities of Schiff Bases and Their Complexes: An Updated Review. (2020). Biointerface Research in Applied Chemistry, 10(6), 6936-6963.
- Comparative study of antioxidant and antimicrobial activity of berberine-derived Schiff bases. (2023). Scientific Reports, 13(1), 20761.
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Publish Comparison Guide: Elemental Analysis Standards for Ethyl 4-[(2-hydroxybenzyl)amino]benzoate Confirmation
Executive Summary & Compound Profile
In the rigorous landscape of drug development and organic materials science, Ethyl 4-[(2-hydroxybenzyl)amino]benzoate (C₁₆H₁₇NO₃) represents a critical intermediate, often synthesized via the reduction of the Schiff base formed between benzocaine and salicylaldehyde. While high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) are ubiquitous for structural identification, they often fail to capture bulk purity —specifically the presence of inorganic salts, trapped solvents, or water.
This guide objectively compares Elemental Analysis (EA) against orthogonal confirmation methods, establishing it as the non-negotiable "Gold Standard" for establishing absolute purity. We define the specific calibration standards required to validate this compound and provide a self-validating protocol for its confirmation.
Compound Specifications
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₁₆H₁₇NO₃[1]
-
Molecular Weight: 271.31 g/mol
-
Physical State: Crystalline Solid (often prone to solvent inclusion)
| Element | Count | Atomic Mass | Total Mass | Theoretical % |
| Carbon | 16 | 12.011 | 192.18 | 70.83% |
| Hydrogen | 17 | 1.008 | 17.14 | 6.32% |
| Nitrogen | 1 | 14.007 | 14.01 | 5.16% |
| Oxygen | 3 | 15.999 | 48.00 | 17.69% |
Comparative Analysis: EA vs. Orthogonal Methods
To understand why EA remains the benchmark for this specific benzoate derivative, we must compare its data yield against HRMS and qNMR.
Table 1: Method Performance Matrix
| Feature | Elemental Analysis (CHNS) | HRMS (ESI-TOF) | ¹H qNMR |
| Primary Output | Mass fraction of elements (%) | Exact mass (m/z) & Formula | Structural connectivity |
| Purity Scope | Bulk Purity (includes inorganics/water) | Molecular Identity (blind to salts) | Molar Purity (requires internal std) |
| Sample Req. | 1–3 mg (Destructive) | <0.1 mg (Non-destructive) | 5–10 mg (Non-destructive) |
| Blind Spots | Does not identify structure | Misses solvates/inorganic salts | Signal overlap; relaxation times |
| Precision | ±0.3% to ±0.4% absolute | <5 ppm mass accuracy | ±1.0% (standard); ±0.1% (optimized) |
| Cost/Run | Low ($) | High ( | Medium ( |
Expert Insight: The "Hidden Impurity" Trap
For this compound, the synthesis often involves ethanol (solvent) and reducing agents (e.g., NaBH₄).
-
HRMS will show the correct parent ion
at m/z 272.128 even if the sample is 10% NaCl by weight. -
NMR might show a clean spectrum, but unless a quantitative internal standard (e.g., Maleic acid) is used with long relaxation delays (
), the integration will not reveal the mass balance deficit. -
EA is the only method where a "Fail" (e.g., C found = 65.0% vs. 70.8%) immediately flags the presence of non-combustible contaminants or significant solvent entrapment.
Core Directive: The Self-Validating EA Protocol
Do not treat EA as a "black box." The following protocol ensures data integrity by matching the calibration standard to the analyte's carbon profile.
Step 1: Calibration Standard Selection
Rule of Thumb: Choose a standard with a Carbon % within ±5% of your target to minimize linearization errors in the detector.
-
Target: this compound (C = 70.83% )
-
Recommended Standard: Acetanilide (C₈H₉NO)
-
Theoretical C: 71.09% (Δ = 0.26% from target)
-
Theoretical N: 10.36%
-
-
Alternative: Benzoic Acid (C = 68.8%) is acceptable, but lacks Nitrogen, making it unsuitable for N-factor calibration.
Step 2: Sample Preparation & Combustion
-
Drying: The secondary amine and ester linkage can form hydrogen bonds with water. Dry the sample at 40°C under high vacuum (0.1 mbar) for 4 hours to remove surface moisture.
-
Weighing: Accurately weigh 2.000 ± 0.005 mg into a tin capsule. Fold tightly to exclude atmospheric nitrogen.
-
Combustion:
-
Furnace Temp: 980°C (ensure complete oxidation of the aromatic rings).
-
Oxygen Boost: 2-3 seconds to prevent "soot" formation (incomplete combustion) common with high-carbon aromatics.
-
Step 3: The "Pass/Fail" Logic (Data Interpretation)
Journal standards (e.g., J. Org. Chem., J. Med. Chem.) require experimental values to be within ±0.4% of theoretical.
-
Scenario A (Pass):
-
Found: C 70.75%, H 6.35%, N 5.12%
-
Verdict: High purity.[2]
-
-
Scenario B (Solvent Trap - Ethanol):
-
Found: C 69.10%, H 6.80%, N 4.80%
-
Diagnosis: Carbon is low, Hydrogen is high. The sample likely contains trapped Ethanol (C₂H₆O).
-
-
Scenario C (Inorganic Contamination):
-
Found: C 65.20%, H 5.80%, N 4.75%
-
Diagnosis: All values are proportionally low. Likely contamination with silica or sodium salts (non-combustible).
-
Visualizing the Confirmation Workflow
The following diagram illustrates the decision matrix for confirming the target compound, integrating EA with orthogonal data.
Figure 1: Integrated confirmation workflow. Note that EA is performed LAST, only after structural confirmation and drying, to ensure valid bulk purity assessment.
References
-
J. Org. Chem. Author Guidelines. (2024). Guidelines for Characterization of Organic Compounds. American Chemical Society. [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[3][4][5][6] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
-
Babij, N. R., et al. (2016). Elemental Analysis: An Important Purity Control but Prone to Manipulations? Inorganic Chemistry Frontiers. [Link]
-
PubChem. (2025).[7] Ethyl 4-aminobenzoate (Benzocaine) Compound Summary. National Library of Medicine. [Link]
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A Comparative Guide to Reducing Agents in the Synthesis of Ethyl 4-[(2-hydroxybenzyl)amino]benzoate: NaBH₄ vs. NaCNBH₃
In the landscape of pharmaceutical and fine chemical synthesis, the formation of secondary amines via reductive amination stands as a cornerstone transformation. The synthesis of Ethyl 4-[(2-hydroxybenzyl)amino]benzoate, a valuable scaffold in medicinal chemistry, from ethyl 4-aminobenzoate and salicylaldehyde is a classic example of this reaction. The critical step, the reduction of the intermediate Schiff base or iminium ion, is heavily dependent on the choice of hydride donor. This guide provides an in-depth, data-supported comparison of two common yet mechanistically distinct reducing agents: sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaCNBH₃).
Our analysis moves beyond a simple recitation of protocols to explore the underlying chemical principles that govern the efficacy, selectivity, and safety of each reagent. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize their synthetic strategies through a well-informed choice of reagents.
The Mechanistic Dichotomy: Reactivity and Selectivity
The reductive amination of an aldehyde or ketone with a primary amine proceeds via a two-step sequence: (1) the formation of a hemiaminal, which then dehydrates to an imine, and (2) the reduction of this imine to the final amine product.[1] The success of this transformation hinges on the reducing agent's ability to selectively reduce the C=N bond of the imine (or its protonated form, the iminium ion) without significantly reducing the C=O bond of the starting aldehyde.[2]
Sodium Borohydride (NaBH₄): The Powerhouse
Sodium borohydride is a potent and cost-effective reducing agent, capable of reducing a wide range of carbonyl compounds.[3][4] Its high reactivity, however, is also its primary drawback in one-pot reductive aminations. If NaBH₄ is present from the start of the reaction, it will compete with the amine in reacting with the salicylaldehyde, leading to the formation of salicyl alcohol as a significant byproduct.[2] This lack of selectivity necessitates a procedural modification: the imine must be pre-formed before the introduction of NaBH₄.[5][6]
Furthermore, the reactivity of NaBH₄ is pH-dependent. It is most stable and effective in neutral to basic conditions (pH > 7).[7][8] Under acidic conditions, it undergoes rapid hydrolysis to release hydrogen gas, diminishing its reducing power.[9][10]
Sodium Cyanoborohydride (NaCNBH₃): The Specialist
Sodium cyanoborohydride is a milder and more selective reducing agent than NaBH₄.[11] The electron-withdrawing effect of the cyano group attenuates the hydride-donating ability of the borohydride moiety.[12][13] This moderation in reactivity is the key to its success in one-pot reductive aminations. NaCNBH₃ is generally incapable of reducing aldehydes and ketones at neutral pH but is highly effective at reducing iminium ions.[2][11]
This selectivity is perfectly complemented by its stability profile. Unlike NaBH₄, NaCNBH₃ is relatively stable in mildly acidic conditions (pH 4-7).[14] These are the exact conditions that favor the formation and protonation of the imine to the more electrophilic iminium ion, which is the species that NaCNBH₃ rapidly reduces.[15][16] This compatibility allows all reactants—the amine, the aldehyde, and the reducing agent—to be combined in a single step, streamlining the experimental workflow.[1]
Performance and Process Comparison
The theoretical differences in mechanism and selectivity translate directly into tangible differences in experimental outcomes and handling requirements.
| Parameter | Sodium Borohydride (NaBH₄) | Sodium Cyanoborohydride (NaCNBH₃) | Rationale & Justification |
| Procedure Type | Two-step, one-pot (sequential addition) | True one-pot (all reagents concurrent) | NaCNBH₃'s selectivity allows it to be present with the starting aldehyde without causing significant side reactions.[1][11] NaBH₄ requires imine pre-formation to avoid aldehyde reduction.[2] |
| Typical Yield | Moderate to Good | Good to Excellent | Higher selectivity of NaCNBH₃ minimizes byproduct formation (e.g., salicyl alcohol), leading to a cleaner reaction and higher conversion to the desired product.[11] |
| Key Byproducts | Salicyl alcohol | Minimal | The primary side reaction with NaBH₄ is the reduction of the starting salicylaldehyde. |
| Optimal pH | Neutral to Basic (~7-10) | Mildly Acidic (~4-7) | NaBH₄ is unstable in acid.[9] NaCNBH₃ requires a mildly acidic environment to facilitate the formation of the highly reactive iminium ion intermediate.[15][16] |
| Work-up Complexity | Moderate | High (Caution Required) | Standard aqueous work-up for NaBH₄. NaCNBH₃ work-up must be performed carefully, often under basic conditions, to avoid the generation of highly toxic hydrogen cyanide (HCN) gas.[1][17] |
| Safety Profile | Water-reactive, flammable H₂ gas | Highly Toxic , water-reactive | NaBH₄ reacts with water to produce flammable H₂.[18] NaCNBH₃ is toxic and can release fatal HCN gas, especially upon contact with acid.[19][20] |
Experimental Protocols
The following protocols are designed as self-validating systems, with explanations for each critical step.
Protocol 1: Synthesis using Sodium Borohydride (NaBH₄)
This method prioritizes minimizing side reactions by separating the imine formation and reduction steps.
Methodology:
-
Imine Formation:
-
To a round-bottom flask, add ethyl 4-aminobenzoate (1.0 eq) and salicylaldehyde (1.05 eq).
-
Add anhydrous methanol as the solvent. The use of methanol allows for good solubility of reactants and facilitates imine formation.[21]
-
Stir the mixture at room temperature for 1-2 hours. This allows the equilibrium between the starting materials and the imine to be established.[22] Monitoring by TLC can confirm the consumption of the starting materials and the appearance of a new spot for the imine.
-
-
Reduction:
-
Cool the reaction mixture to 0-5 °C using an ice-water bath. This is crucial to moderate the exothermic reaction upon adding NaBH₄.
-
Slowly add sodium borohydride (1.5 eq) in small portions over 15-20 minutes. Portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas and helps maintain a low temperature.[18]
-
After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete disappearance of the imine intermediate.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield this compound.
-
Protocol 2: Synthesis using Sodium Cyanoborohydride (NaCNBH₃)
This "one-pot" method leverages the high selectivity of NaCNBH₃ for a more streamlined process. Extreme caution is required due to the high toxicity of the reagent.
Methodology:
-
One-Pot Reaction:
-
Work in a certified chemical fume hood. To a round-bottom flask, add ethyl 4-aminobenzoate (1.0 eq), salicylaldehyde (1.05 eq), and anhydrous methanol.
-
Begin stirring, then add sodium cyanoborohydride (1.5 eq). The order of addition is less critical due to the reagent's selectivity.[16]
-
Adjust the pH of the mixture to between 4 and 7 by the dropwise addition of acetic acid. This pH range is the optimal compromise: it's acidic enough to catalyze imine formation and protonate it to the reactive iminium ion, yet mild enough to not significantly hydrolyze the NaCNBH₃.[15][16]
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting materials are consumed.
-
-
Work-up and Purification:
-
CRITICAL SAFETY STEP: Before any concentration or extraction, carefully adjust the pH of the reaction mixture to be basic (pH > 8) by the slow addition of a saturated aqueous sodium bicarbonate solution. This step must be performed in a fume hood, as it neutralizes the acid and minimizes the risk of liberating toxic HCN gas.[1][17]
-
Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
-
Authoritative Grounding & Conclusion
The choice between NaBH₄ and NaCNBH₃ for the synthesis of this compound is a classic case of balancing reactivity, selectivity, and safety.
-
Sodium Borohydride (NaBH₄) is a powerful, inexpensive, and less hazardous reagent. Its main disadvantage is the lack of selectivity, which can be effectively overcome by a sequential addition protocol.[6][22] This makes it a reliable choice when reagent toxicity is a primary concern and the slightly more complex procedure is acceptable.
-
Sodium Cyanoborohydride (NaCNBH₃) offers superior selectivity, enabling a highly efficient and streamlined one-pot synthesis with potentially higher yields.[11][12] However, its high toxicity and the risk of generating cyanide gas during handling and workup are significant drawbacks.[17][19][20] Its use should be restricted to laboratories equipped with appropriate safety infrastructure and personnel trained in handling highly toxic materials.
For many applications, particularly in process development and scale-up, alternative reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are now often preferred, as they combine the selectivity of NaCNBH₃ with a much safer toxicity profile.[5][21] However, understanding the distinct properties of NaBH₄ and NaCNBH₃ provides a fundamental basis for rational reagent selection in reductive amination protocols.
References
- Sodium Cyanoborohydride SOP. (n.d.). Tufts University.
-
Reductive Amination . (2024, March 28). Chemistry Steps. Retrieved from [Link]
-
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